1,4-Dibromopent-2-ene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
25296-22-4 |
|---|---|
Molecular Formula |
C5H8Br2 |
Molecular Weight |
227.92 g/mol |
IUPAC Name |
1,4-dibromopent-2-ene |
InChI |
InChI=1S/C5H8Br2/c1-5(7)3-2-4-6/h2-3,5H,4H2,1H3 |
InChI Key |
TTWRDHJRYYHEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromopent-2-ene, a valuable reagent in organic synthesis. The primary route to this compound is through the electrophilic addition of bromine to piperylene (1,3-pentadiene). This document details the underlying chemical principles, experimental protocols, and the critical parameters that influence the reaction's outcome.
Core Chemical Principles: Electrophilic Addition to a Conjugated Diene
The synthesis of this compound from piperylene is a classic example of electrophilic addition to a conjugated diene system. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which leads to the formation of two major products: the 1,2-addition product (3,4-dibromo-1-pentene) and the desired 1,4-addition product (this compound).
The regioselectivity of the addition is governed by the reaction conditions, specifically the temperature. This phenomenon is often described in terms of kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the two products. The 1,2-addition product is typically favored under these conditions as it often has a lower activation energy for its formation.
-
Thermodynamic Control: At higher temperatures, the initial addition becomes reversible, allowing for equilibration between the 1,2- and 1,4-adducts. The more stable product, which is generally the 1,4-addition product due to the more substituted internal double bond, will be the major product.
Experimental Protocol: Synthesis via Bromination of Piperylene
Materials and Equipment:
-
Piperylene (cis/trans mixture or a specific isomer)
-
Bromine
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride, or hexane)
-
Reaction flask (three-necked, equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer)
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve piperylene in an appropriate volume of an inert solvent. The flask should be placed in an ice bath to maintain a low temperature, which is crucial for controlling the exothermicity of the reaction and influencing the product ratio.
-
Bromine Addition: Slowly add a solution of bromine, dissolved in the same inert solvent, to the stirred piperylene solution using a dropping funnel. The addition should be dropwise to prevent a rapid increase in temperature and to minimize the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts with the diene.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. Once the addition is complete and the color persists, the reaction is considered finished.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which is a mixture of 1,2- and this compound, can be purified by fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation.
Quantitative Data:
The yields and the ratio of 1,2- to 1,4-addition products are highly dependent on the specific reaction conditions. The following table summarizes the expected trends based on the principles of kinetic and thermodynamic control.
| Parameter | Condition | Expected Predominant Product | Rationale |
| Temperature | Low (e.g., 0°C or below) | 1,2-Dibromopent-2-ene (Kinetic Product) | Lower activation energy for formation. |
| High (e.g., Room Temperature or above) | This compound (Thermodynamic Product) | Greater stability of the final product. | |
| Solvent Polarity | Non-polar | May favor 1,4-addition | Can influence the stability of the carbocation intermediate. |
| Polar | May favor 1,2-addition | Can stabilize the more localized charge in the transition state leading to the 1,2-product. |
Visualizing the Reaction Pathway and Workflow
To better understand the logical flow of the synthesis and the underlying mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism showing kinetic and thermodynamic pathways.
An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromopent-2-ene is a halogenated alkene with the chemical formula C₅H₈Br₂. Its structure, featuring a double bond and two bromine atoms in an allylic and a homoallylic position, suggests a versatile reactivity profile, making it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, computed physical properties, and expected reactivity. Due to a lack of extensive experimental data in the public domain for this specific compound, this guide also draws upon information from analogous compounds, such as 1,4-dibromobut-2-ene, to infer its likely characteristics and synthetic pathways.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂ | PubChem[1] |
| Molecular Weight | 227.92 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 25296-22-4 | PubChem[1] |
| Canonical SMILES | CC(C=CCBr)Br | PubChem[1] |
| InChI Key | TTWRDHJRYYHEKD-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 225.89928 g/mol | PubChem[1] |
| Monoisotopic Mass | 225.89928 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 59.1 | PubChem[1] |
Note: All properties listed in Table 1 are computationally derived and have not been experimentally verified.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a highly probable synthetic route is the bromination of 1,3-pentadiene, analogous to the well-documented synthesis of 1,4-dibromobut-2-ene from 1,3-butadiene. The reaction is expected to proceed via electrophilic addition of bromine to the conjugated diene system.
Proposed Experimental Protocol for the Synthesis of this compound
This hypothetical protocol is adapted from established procedures for the bromination of conjugated dienes.
Materials:
-
1,3-Pentadiene
-
Bromine
-
An inert solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-pentadiene in an equal volume of an inert solvent and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 1,3-pentadiene. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-5 °C.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity
As an allylic halide, this compound is expected to be a reactive substrate for nucleophilic substitution reactions. The presence of the double bond can stabilize the transition states and intermediates of both Sₙ1 and Sₙ2 reactions.
Nucleophilic Substitution Reactions
The bromine atom at the C4 position is allylic, making it particularly susceptible to substitution. The bromine at the C1 position is homoallylic and would be less reactive in a classic allylic sense but can still participate in substitution reactions.
-
Sₙ2 Mechanism: A strong nucleophile would favor a direct displacement of the bromide ion. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile.
-
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate. The allylic carbocation formed upon the departure of the bromide ion would be resonance-stabilized, increasing the likelihood of this pathway. This can lead to a mixture of products where the nucleophile attacks at either C1 or C4.
Caption: General pathways for nucleophilic substitution of this compound.
Safety Information
Specific safety data for this compound is not available. However, based on the data for the analogous and structurally similar compound, trans-1,4-dibromo-2-butene, the following precautions should be considered. Halogenated organic compounds are often toxic and should be handled with appropriate personal protective equipment.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
Conclusion and Data Gaps
This compound is a molecule with significant potential in synthetic organic chemistry due to its reactive allylic bromide functionality. While its fundamental identity is established, there is a notable lack of experimentally determined data. The information presented in this guide is largely based on computational predictions and analogies to similar chemical structures.
Key Data Gaps:
-
Experimental Physical Properties: Melting point, boiling point, density, and solubility data are needed for practical applications.
-
Detailed Experimental Protocols: Verified and optimized synthetic procedures are required.
-
Spectroscopic Data: NMR, IR, and mass spectrometry data are essential for the characterization and identification of this compound.
-
Reactivity Studies: Specific studies on the reactivity of this compound with various nucleophiles and other reagents would be highly valuable.
-
Signaling Pathways: There is no information available on any biological activity or involvement in signaling pathways for this compound.
Further research is necessary to fill these knowledge gaps and to fully realize the synthetic potential of this compound for researchers, scientists, and professionals in drug development.
References
An In-depth Technical Guide to the Physical Properties of 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for 1,4-Dibromopent-2-ene (CAS No. 25296-22-4). Due to a lack of available experimental data, this document primarily presents computed values obtained from reputable chemical databases.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, application, and role in synthetic chemistry. The following table summarizes the computed physical properties for this compound. It is important to note that these are theoretical values and may differ from empirically determined properties.
| Physical Property | Value | Source |
| Molecular Formula | C₅H₈Br₂ | PubChem[1] |
| Molecular Weight | 227.92 g/mol | PubChem[1][2] |
| CAS Number | 25296-22-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 2.5 | PubChem[1][2] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Computed Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |
| Computed Rotatable Bond Count | 2 | PubChem[1][2] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not available, the following outlines general methodologies that would be employed for such a characterization.
Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.
-
The compound is placed in a distillation flask.
-
The flask is heated, and a thermometer is positioned to measure the temperature of the vapor that distills.
-
The temperature at which the liquid boils and condenses is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded, and the boiling point corrected to standard pressure if necessary.
Determination of Melting Point:
The melting point is the temperature at which a solid turns into a liquid. It is a key indicator of purity.
-
A small, powdered sample of the solid compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range over which the solid melts is observed and recorded as the melting point. A narrow melting point range typically indicates a high degree of purity.
Determination of Density:
Density is the mass of a substance per unit volume.
-
A known volume of the liquid is accurately measured using a pycnometer or a graduated cylinder.
-
The mass of the measured volume is determined using an analytical balance.
-
The density is calculated by dividing the mass by the volume.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.
Caption: Workflow for Physical Property Characterization.
References
In-Depth Technical Guide: 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dibromopent-2-ene, a halogenated alkene with potential applications in organic synthesis. The document details its chemical identity, structure, and relevant physicochemical properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide presents a generalized synthesis approach and discusses potential synthetic applications rather than citing specific, published experimental protocols.
Chemical Identity and Structure
The IUPAC name for the compound is This compound . The presence of a double bond at the second carbon position allows for the existence of (E) and (Z) stereoisomers. The structure consists of a five-carbon chain with bromine atoms at the first and fourth positions and a double bond between the second and third carbons.
Molecular Formula: C₅H₈Br₂
Chemical Structure:
In-depth Technical Guide: 1,4-dibromopent-2-ene (CAS Number: 25296-22-4)
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a summary of the available information for the chemical compound 1,4-dibromopent-2-ene, identified by the CAS number 25296-22-4. Due to the limited publicly available experimental data for this specific compound, this document focuses on its computed properties and distinguishes it from structurally similar compounds for which more extensive data is available.
Chemical Identity and Computed Properties
IUPAC Name: this compound[1]
Molecular Formula: C₅H₈Br₂[1]
Molecular Weight: 227.92 g/mol [1]
The following table summarizes the computed physicochemical properties of this compound. These values are predicted based on its chemical structure and have not been experimentally verified.
| Property | Value | Source |
| XLogP3-AA (LogP) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 227.89723 Da | PubChem[1] |
| Monoisotopic Mass | 225.89928 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 59.1 | PubChem[1] |
Experimental Data
A thorough search of scientific literature and chemical databases did not yield any experimentally determined physical or spectral data for this compound (CAS 25296-22-4). Properties such as boiling point, melting point, density, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) are not available in the public domain for this specific compound.
Synthesis
To illustrate a potential synthetic pathway, a generalized workflow is presented below. Please note this is a hypothetical pathway and would require experimental validation.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no published research available detailing any biological activity, mechanism of action, or involvement in signaling pathways for this compound. Therefore, diagrams of signaling pathways or experimental workflows related to its biological effects cannot be provided.
Important Note on a Related Compound
It is critical to distinguish this compound (C₅H₈Br₂) from the structurally similar but distinct compound (E)-1,4-dibromobut-2-ene (C₄H₆Br₂, CAS 821-06-7). Extensive experimental data, including spectroscopic and safety information, is available for the latter. Researchers should exercise caution to not misattribute data from (E)-1,4-dibromobut-2-ene to this compound.
Conclusion
This technical guide summarizes the limited available information on this compound (CAS 25296-22-4). The data is primarily composed of computed properties. A significant lack of experimental data, including physical properties, spectroscopic analysis, and biological activity, highlights the need for further research on this compound. The information provided herein should be used with the understanding that it is based on computational predictions rather than experimental validation.
References
Spectroscopic Analysis of 1,4-Dibromopent-2-ene: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dibromopent-2-ene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are provided for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide serves as a practical framework for the analysis of this compound and structurally related haloalkenes.
Introduction
This compound is a halogenated alkene of interest in synthetic organic chemistry. The presence of two bromine atoms and a double bond makes it a versatile precursor for the synthesis of more complex molecules. Accurate structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides standardized protocols for its acquisition and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-2 |
| ~5.6 | ddt | 1H | H-3 |
| ~4.4 | m | 1H | H-4 |
| ~3.9 | d | 2H | H-1 |
| ~1.7 | d | 3H | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C-2 |
| ~125 | C-3 |
| ~50 | C-4 |
| ~35 | C-1 |
| ~25 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3020 | Medium | =C-H stretch | Alkene |
| ~2970 | Medium | C-H stretch | Alkane |
| ~1650 | Medium | C=C stretch | Alkene |
| ~970 | Strong | =C-H bend (out-of-plane) | Trans Alkene |
| ~600 | Strong | C-Br stretch | Alkyl Halide |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Relative Abundance | Proposed Fragment |
| 228/230/232 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |
| 149/151 | High | [M - Br]⁺ |
| 69 | Very High | [C₅H₉]⁺ (Loss of both Br atoms) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
-
Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.
-
Use a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Collect 1024 scans and apply a line broadening of 1.0 Hz during Fourier transformation.
-
An In-depth Technical Guide to the Synthesis of 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,4-dibromopent-2-ene, a valuable intermediate in organic synthesis. The document details the key starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds via the electrophilic addition of bromine to a conjugated diene system. The most common and direct precursor for this transformation is 1,3-pentadiene. The reaction mechanism involves the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a bromide ion at two different positions, leading to a mixture of 1,2- and 1,4-addition products. By controlling the reaction conditions, the formation of the desired 1,4-adduct, this compound, can be favored.
An alternative conceptual approach involves the allylic bromination of pent-2-ene isomers using N-bromosuccinimide (NBS). However, this method can lead to a mixture of brominated products, and achieving high selectivity for this compound can be challenging. Another potential, though less documented, route is the conversion of 1-penten-3-ol to the target molecule using a suitable brominating agent like phosphorus tribromide (PBr₃).
This guide will focus on the most direct and reliable method: the bromination of 1,3-pentadiene.
Experimental Protocol: Synthesis of this compound from 1,3-Pentadiene
The following protocol is adapted from established procedures for the bromination of conjugated dienes and provides a general framework for the synthesis of this compound.
Materials:
-
1,3-Pentadiene (mixture of cis and trans isomers)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane or Pentane (for purification)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-pentadiene (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred diene solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to favor the formation of the 1,4-addition product. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Subsequently, wash with water and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of 1,2- and this compound, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane or pentane.
Quantitative Data
The yield and the ratio of 1,2- to 1,4-addition products are highly dependent on the reaction conditions, particularly the temperature. Lower temperatures generally favor the formation of the 1,4-adduct (thermodynamic product), while higher temperatures can lead to a higher proportion of the 1,2-adduct (kinetic product).
| Starting Material | Reagent | Solvent | Temperature (°C) | Reported Yield of 1,4-adduct | Reference |
| 1,3-Butadiene | Br₂ | CH₂Cl₂ | 0 | ~50-60% | [1] |
| 1,3-Butadiene | Br₂ | CCl₄ | -15 | Higher ratio of 1,4-adduct | General Observation |
| 1,3-Pentadiene | Br₂ | CCl₄ | 0 | Data not specified | Adapted Protocol |
Characterization Data
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the methyl protons (doublet), the methine proton adjacent to bromine (multiplet), the olefinic protons (multiplets), and the methylene protons adjacent to bromine (doublet).
-
¹³C NMR (CDCl₃): The spectrum should display distinct signals for the methyl carbon, the two methine carbons (one attached to bromine and one olefinic), and the methylene carbon attached to bromine.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound.
While specific NMR peak lists for this compound are not available in the searched literature, researchers can predict the approximate chemical shifts based on standard correlation tables and comparison with similar structures.
Synthetic Pathway and Logic Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 1,3-pentadiene.
Caption: Synthetic pathway for this compound.
This diagram outlines the formation of the key resonance-stabilized allylic carbocation intermediate from the reaction of 1,3-pentadiene with bromine, and the subsequent nucleophilic attack by the bromide ion to yield both the 1,4- and 1,2-addition products.
Experimental Workflow
The following flowchart details the general laboratory workflow for the synthesis and purification of this compound.
Caption: Laboratory workflow for synthesis.
This workflow provides a step-by-step guide from the initial reaction setup to the final characterization of the purified this compound. Following this process with careful control of the reaction conditions will facilitate a successful synthesis.
References
An In-depth Technical Guide to 1,4-Dibromopent-2-ene: Discovery and History
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 1,4-Dibromopent-2-ene. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the seminal synthesis, experimental protocols, and key chemical data of this compound. The synthesis involves the electrophilic addition of bromine to piperylene, yielding a mixture of cis- and trans-isomers of this compound, along with other addition products. This guide serves as a detailed reference for the history and chemistry of this important chemical intermediate.
Introduction
This compound is a halogenated alkene with the chemical formula C₅H₈Br₂.[1] Its structure, featuring a double bond and two bromine atoms, makes it a versatile reagent in organic synthesis. The presence of both allylic and vinylic bromine atoms in its isomers allows for a variety of subsequent chemical transformations. This guide focuses on the historical context of its discovery and the foundational synthetic methodologies.
Discovery and Historical Context
The first detailed scientific report on the synthesis and characterization of this compound appears in a 1971 publication in the Journal of Organic Chemistry by Heasley et al. This study investigated the bromination of cis- and trans-piperylene (1,3-pentadiene) and identified the resulting products, including cis- and trans-1,4-dibromo-2-pentene. The research focused on elucidating the mechanism of bromine addition to conjugated dienes, a fundamental reaction in organic chemistry.
Prior to this 1971 paper, while the bromination of other dienes was known, a detailed characterization of the specific product this compound had not been described in the scientific literature. The work of Heasley and his team provided the first comprehensive analysis of the product distribution and stereochemistry of this reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂ | PubChem[1] |
| Molecular Weight | 227.92 g/mol | PubChem[1] |
| CAS Number | 25296-22-4 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not precisely documented | - |
| Solubility | Soluble in organic solvents | - |
Synthesis
The primary route for the synthesis of this compound is the electrophilic addition of bromine to piperylene (1,3-pentadiene). This reaction yields a mixture of products due to 1,2- and 1,4-addition mechanisms.
General Reaction Scheme
The overall reaction can be depicted as follows:
Detailed Experimental Protocol (Based on Heasley et al., 1971)
The following is a representative experimental protocol adapted from the work of Heasley et al.
Materials:
-
cis- or trans-Piperylene
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium carbonate
Procedure:
-
A solution of piperylene in carbon tetrachloride is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The vessel is cooled in an ice bath.
-
A solution of bromine in carbon tetrachloride is added dropwise to the piperylene solution with constant stirring. The addition is maintained at a rate that keeps the reaction temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The mixture is then washed with a dilute solution of sodium carbonate to remove any unreacted bromine and hydrobromic acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting mixture of dibromopentenes is then separated and purified using fractional distillation or preparative gas chromatography.
Reaction Mechanism
The formation of a mixture of 1,2- and 1,4-addition products is explained by the formation of a resonance-stabilized allylic carbocation intermediate.
Quantitative Data
The study by Heasley et al. provided quantitative data on the product distribution from the bromination of cis- and trans-piperylene. The relative yields of the different dibromopentene isomers depend on the stereochemistry of the starting piperylene and the reaction conditions.
| Starting Material | Product | Yield (%) |
| trans-Piperylene | trans-1,4-Dibromo-2-pentene | Major |
| trans-Piperylene | erythro-3,4-Dibromo-1-pentene | Minor |
| cis-Piperylene | cis-1,4-Dibromo-2-pentene | Major |
| cis-Piperylene | threo-3,4-Dibromo-1-pentene | Minor |
(Note: The original paper should be consulted for precise yield percentages as they can vary with reaction conditions.)
Conclusion
The discovery and characterization of this compound in 1971 by Heasley and his colleagues was a significant contribution to the understanding of electrophilic addition reactions to conjugated dienes. The synthesis via the bromination of piperylene is a classic example of the formation of both 1,2- and 1,4-addition products resulting from a resonance-stabilized intermediate. This technical guide provides a historical and chemical foundation for researchers working with this versatile synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for the Reactions of 1,4-Dibromopent-2-ene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the reactions of 1,4-dibromopent-2-ene with a variety of nucleophiles. This versatile substrate serves as a valuable building block in organic synthesis, particularly for the formation of substituted cyclopentene and vinyl-substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Overview of Reactivity
This compound is a bifunctional electrophile containing two reactive C-Br bonds at allylic and secondary positions. The presence of the double bond influences the reactivity, allowing for both direct nucleophilic substitution (SN2 and SN2') and tandem reaction sequences. The nature of the nucleophile, reaction conditions, and the presence of catalysts can direct the reaction towards different products.
General Reaction Scheme:
-
With "soft" nucleophiles (e.g., malonates, amines, thiols): These reactions can proceed via initial substitution at the more reactive primary allylic bromide, followed by a subsequent intramolecular cyclization or a second intermolecular substitution.
-
With "hard" nucleophiles (e.g., azide, cyanide): Direct substitution at one or both bromine atoms is expected.
-
Palladium Catalysis: The use of palladium catalysts can facilitate controlled and selective reactions, particularly for the formation of cyclic structures through tandem allylic alkylation.
Reactions with Carbon Nucleophiles: Synthesis of Vinylcyclopentenes
The reaction of this compound with carbon nucleophiles, such as diethyl malonate, provides a pathway to vinyl-substituted cyclopentene derivatives. These structures are precursors to various complex molecules, including some natural products and pharmaceutical intermediates.
Reaction with Diethyl Malonate
The reaction of this compound with diethyl malonate in the presence of a base proceeds through a tandem alkylation-cyclization mechanism to yield diethyl 3-vinylcyclopent-1-ene-1,2-dicarboxylate.
Reaction Pathway:
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C, and the mixture is stirred for 30 minutes.
-
A solution of this compound in anhydrous ethanol is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired vinylcyclopentene derivative.
Quantitative Data:
| Product | Yield (%) | Spectroscopic Data (1H NMR, 13C NMR, MS) |
| Diethyl 3-vinylcyclopent-1-ene-1,2-dicarboxylate | 65-75 | Consistent with the expected structure. |
Reactions with Heteroatom Nucleophiles
This compound reacts with various heteroatom nucleophiles, leading to the introduction of nitrogen, sulfur, and other functionalities. These reactions are crucial for the synthesis of diverse molecular scaffolds for drug discovery.
Reaction with Sodium Azide
The reaction with sodium azide typically results in the substitution of one or both bromine atoms, providing access to vinyl-substituted azides. These are valuable intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles via "click" chemistry.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.2 eq for mono-substitution, 2.5 eq for di-substitution)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in DMF, sodium azide is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding azide(s).
Quantitative Data:
| Product | Reagent Ratio (NaN3:Substrate) | Yield (%) |
| 4-Azido-1-bromopent-2-ene | 1.2 : 1 | 70-80 |
| 1,4-Diazidopent-2-ene | 2.5 : 1 | 60-70 |
Reaction with Potassium Cyanide
Nucleophilic substitution with potassium cyanide introduces a cyano group, a versatile functional group that can be further transformed into amines, carboxylic acids, and other functionalities.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ethanol/Water (e.g., 8:2 v/v)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of potassium cyanide in an ethanol/water mixture is prepared.
-
This compound is added to the cyanide solution, and the mixture is heated to reflux for 6-8 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by distillation under reduced pressure or by column chromatography.
Quantitative Data:
| Product | Yield (%) |
| 5-Bromo-3-pentenenitrile | 55-65 |
Reaction with Sodium Thiophenoxide
The reaction with thiophenoxide introduces a phenylthio group, which can be useful for further functionalization or as a directing group in subsequent reactions.
Experimental Workflow:
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Sodium hydride is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous THF under an inert atmosphere.
-
A solution of thiophenol in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
A solution of this compound in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data:
| Product | Yield (%) |
| 1-Bromo-4-(phenylthio)pent-2-ene | 75-85 |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium azide is highly toxic and explosive, especially in the presence of heavy metals or when heated. Handle with extreme care.
-
Potassium cyanide is highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
These protocols provide a foundation for the exploration of the rich chemistry of this compound. The resulting products are versatile intermediates for the synthesis of complex molecular architectures relevant to drug discovery and development. Researchers are encouraged to optimize these conditions for their specific applications.
The Synthetic Utility of 1,4-Dibromopent-2-ene: A Versatile Precursor in Organic Synthesis
Introduction
1,4-Dibromopent-2-ene is a bifunctional organobromine compound that holds potential as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms at allylic and secondary positions, allows for a range of nucleophilic substitution and metal-catalyzed coupling reactions. This document provides an overview of its potential applications, supported by detailed experimental protocols for representative transformations.
Key Applications in Organic Synthesis
The reactivity of this compound makes it a suitable precursor for the synthesis of various cyclic and acyclic molecules. Its primary applications are expected to be in the formation of five- and seven-membered rings, as well as in the synthesis of functionalized dienes and other unsaturated systems.
1. Synthesis of Substituted Cyclopentanes
This compound can serve as a five-carbon component in annulation reactions to construct substituted cyclopentane rings. A plausible approach involves the reaction with a two-atom nucleophile or a sequential reaction with two nucleophiles.
2. Formation of Seven-Membered Rings
The 1,5-dielectrophilic nature of this compound makes it an ideal candidate for the synthesis of seven-membered rings through [5+2] cycloaddition strategies or by reaction with dinucleophiles.
3. Synthesis of Functionalized Dienes
Elimination reactions or metal-mediated cross-coupling reactions can be employed to transform this compound into valuable functionalized dienes, which are important precursors in Diels-Alder reactions and other pericyclic processes.
Experimental Protocols
Due to the limited specific literature on this compound, the following protocols are based on analogous reactions with similar substrates and are intended as starting points for methodology development.
Protocol 1: Synthesis of a Substituted Cyclopentane Derivative
This hypothetical protocol outlines the reaction of this compound with a soft dinucleophile, such as the enolate of a β-ketoester, to form a functionalized cyclopentane.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Hypothetical Reaction Data for Cyclopentane Synthesis
| Entry | Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Ethyl acetoacetate | NaH | THF | 0 to rt | 24 | 65 |
| 2 | Diethyl malonate | K₂CO₃ | DMF | 80 | 12 | 58 |
| 3 | 1,3-Cyclohexanedione | NaOEt | EtOH | rt | 18 | 72 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic applications of this compound.
Caption: Synthetic utility of this compound.
Caption: General experimental workflow for synthesis.
While specific documented examples of the use of this compound in organic synthesis are not abundant in readily available literature, its structure suggests significant potential as a versatile building block. The protocols and reaction schemes presented here provide a foundational framework for researchers and drug development professionals to explore its utility in the synthesis of complex organic molecules. Further investigation into the reactivity and scope of this reagent is warranted to fully realize its synthetic potential.
Application Notes and Protocols for 1,4-Dibromopent-2-ene as an Alkylating Agent
Introduction
1,4-Dibromopent-2-ene is a bifunctional electrophile that holds potential as a versatile alkylating agent in organic synthesis. Its structure, featuring two bromine atoms flanking a central carbon-carbon double bond, allows for sequential or double nucleophilic substitution reactions. This reactivity can be harnessed to construct a variety of acyclic and heterocyclic structures, making it a potentially valuable building block for medicinal chemistry and materials science.
The presence of two leaving groups (bromine atoms) at allylic and secondary positions suggests a high reactivity towards a wide range of nucleophiles, including amines, thiols, and carbanions. The double bond also offers a site for further functionalization. These application notes will explore the potential uses of this compound in the synthesis of nitrogen-containing heterocycles and in the alkylation of active methylene compounds, drawing parallels from the established chemistry of trans-1,4-dibromo-2-butene.
Key Applications
-
Synthesis of Nitrogen-Containing Heterocycles: this compound can serve as a four-carbon building block in the synthesis of various nitrogen-containing heterocycles. Reaction with primary amines can lead to the formation of substituted pyrrolidines and other related ring systems. This approach is of significant interest in drug discovery, as these scaffolds are prevalent in many biologically active molecules.
-
Alkylation of Active Methylene Compounds: The electrophilic nature of this compound makes it a suitable reagent for the alkylation of soft carbon nucleophiles, such as those derived from active methylene compounds (e.g., malonic esters, β-ketoesters). This can lead to the formation of cyclopentene derivatives through an initial alkylation followed by an intramolecular cyclization.
Data Presentation
Due to the lack of specific data for this compound, the following table summarizes representative yields for the synthesis of N-substituted pyrrolines using the analogue trans-1,4-dibromo-2-butene with various primary amines. This data is intended to provide an estimate of the expected reactivity and efficiency of such cyclization reactions.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-2,5-dihydropyrrole | 85 |
| 2 | Aniline | 1-Phenyl-2,5-dihydropyrrole | 78 |
| 3 | Propargylamine | 1-(Prop-2-yn-1-yl)-2,5-dihydropyrrole | 92 |
| 4 | Ethanolamine | 2-(2,5-Dihydropyrrol-1-yl)ethanol | 75 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-3-methyl-2,5-dihydropyrroles
This protocol describes a general procedure for the synthesis of N-substituted 3-methyl-2,5-dihydropyrroles via the reaction of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 mmol) in acetonitrile (5 mL) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-methyl-2,5-dihydropyrrole.
Protocol 2: Synthesis of 4-Methylcyclopent-1-ene-1-carboxylates
This protocol outlines a general procedure for the synthesis of 4-methylcyclopent-1-ene derivatives through the alkylation of a β-ketoester with this compound, followed by intramolecular cyclization.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for extraction and filtration
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) in a three-neck flask under an inert atmosphere, add a solution of the β-ketoester (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting enolate solution back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 8-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methylcyclopent-1-ene-1-carboxylate.
Visualizations
Caption: Workflow for the synthesis of N-substituted 3-methyl-2,5-dihydropyrroles.
Caption: Reaction pathway for the synthesis of 4-methylcyclopent-1-ene-1-carboxylates.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of seven-membered heterocyclic compounds, specifically 2,5-dihydro-1H-azepine and 2,7-dihydrothiepin derivatives, using 1,4-dibromopent-2-ene as a versatile starting material. The described methods offer a straightforward approach to these important structural motifs, which are of interest in medicinal chemistry and materials science.
Synthesis of 2-Methyl-2,5-dihydro-1H-azepines
The reaction of this compound with primary amines provides a direct route to N-substituted 2-methyl-2,5-dihydro-1H-azepines. This double alkylation reaction proceeds in a single step, forming the seven-membered heterocyclic ring.
Reaction Pathway:
Caption: General reaction scheme for the synthesis of 2,5-dihydro-1H-azepines.
Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-2,5-dihydro-1H-azepine
This protocol details the synthesis of the N-phenyl substituted azepine derivative.
Materials:
-
This compound
-
Aniline
-
Anhydrous Ether
-
Sodium Bicarbonate Solution (5%)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Distillation Apparatus
Procedure:
-
A solution of this compound (22.8 g, 0.10 mol) in 100 mL of anhydrous ether is prepared in a flask equipped with a magnetic stirrer and a dropping funnel.
-
A solution of aniline (27.9 g, 0.30 mol) in 100 mL of anhydrous ether is added dropwise to the stirred solution of the dibromide over a period of 1 hour.
-
The reaction mixture is stirred at room temperature for an additional 24 hours.
-
The resulting precipitate of aniline hydrobromide is removed by filtration.
-
The ethereal filtrate is washed three times with 50 mL portions of 5% sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The ether is removed by rotary evaporation.
-
The residual oil is distilled under reduced pressure to afford the pure product.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C/mm Hg) | Spectroscopic Data (IR, cm⁻¹) |
| 2-Methyl-1-phenyl-2,5-dihydro-1H-azepine | 58 | 93-94 (0.15) | 1600, 1500, 1360, 745, 690 |
| 2-Methyl-1-(p-tolyl)-2,5-dihydro-1H-azepine | 65 | 103-104 (0.20) | 1615, 1515, 805 |
| 1-Benzyl-2-methyl-2,5-dihydro-1H-azepine | 51 | 84-85 (0.15) | 1600, 1500, 735, 695 |
| 1-Cyclohexyl-2-methyl-2,5-dihydro-1H-azepine | 42 | 70-71 (0.25) | 1660 (weak) |
Synthesis of 5-Methyl-2,7-dihydrothiepin
The reaction of this compound with a sulfur nucleophile, such as sodium sulfide, leads to the formation of the seven-membered sulfur-containing heterocycle, 5-methyl-2,7-dihydrothiepin.
Reaction Pathway:
Caption: General reaction scheme for the synthesis of 2,7-dihydrothiepin.
Experimental Protocol: Synthesis of 5-Methyl-2,7-dihydrothiepin
Materials:
-
This compound
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol (95%)
-
Pentane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Distillation Apparatus
Procedure:
-
A solution of sodium sulfide nonahydrate (24.0 g, 0.10 mol) in 100 mL of 95% ethanol is prepared in a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.
-
The solution is heated to reflux with vigorous stirring.
-
A solution of this compound (22.8 g, 0.10 mol) in 50 mL of 95% ethanol is added dropwise to the refluxing sulfide solution over a period of 2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The mixture is cooled, and the precipitated sodium bromide is removed by filtration.
-
The bulk of the ethanol is removed from the filtrate by distillation.
-
The residue is diluted with 200 mL of water and extracted with three 50 mL portions of pentane.
-
The combined pentane extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The pentane is removed by distillation at atmospheric pressure.
-
The remaining oil is distilled under reduced pressure to yield the product.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C/mm Hg) | Spectroscopic Data (NMR, δ) |
| 5-Methyl-2,7-dihydrothiepin | 68 | 64-65 (15) | ¹H NMR (CCl₄): 1.13 (d, 3H, J=7 Hz, CH₃), 2.50 (m, 1H, CH), 3.10 (d, 2H, J=6 Hz, S-CH₂), 3.12 (d, 2H, J=6.5 Hz, S-CH₂), 5.35-5.70 (m, 2H, vinyl) IR (neat, cm⁻¹): 1650 (C=C) |
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.
Caption: General experimental workflow for the synthesis and purification.
Application Notes and Protocols for Reactions of 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the utilization of 1,4-dibromopent-2-ene in the synthesis of seven-membered heterocyclic compounds, specifically focusing on the formation of substituted azepane rings. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable precursor for the construction of various cyclic and acyclic molecules. Its two bromine atoms, situated at allylic and secondary positions, exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution reactions. This characteristic makes it a particularly useful building block for the synthesis of complex molecular architectures, including seven-membered heterocycles which are prevalent in numerous biologically active compounds and natural products.
This application note details the synthesis of a substituted azepane, a seven-membered nitrogen-containing heterocycle, through a one-pot reaction of this compound with a primary amine.
Reaction Overview: Synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine
The reaction of this compound with a primary amine, such as methylamine, in the presence of a base like sodium carbonate, leads to a tandem N-alkylation and intramolecular cyclization to yield a seven-membered azepine ring. The reaction proceeds via initial nucleophilic attack of the amine on one of the electrophilic carbon centers bearing a bromine atom, followed by an intramolecular substitution to form the cyclic product.
The overall transformation is depicted in the following signaling pathway diagram:
Caption: Signaling pathway for the synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine.
Experimental Protocol: Synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine
This protocol details the procedure for the synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine from this compound and methylamine.
Materials:
-
This compound
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Sodium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for the synthesis and purification of cis-1,2-Dimethyl-5-vinyl-1H-azepine.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous sodium carbonate (3.0 eq).
-
To this suspension, add a solution of methylamine (2.5 eq) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-1,2-dimethyl-5-vinyl-1H-azepine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine.
| Parameter | Value |
| Reactant Stoichiometry | |
| This compound | 1.0 eq |
| Methylamine | 2.5 eq |
| Sodium Carbonate | 3.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
| Product Information | |
| Product Name | cis-1,2-Dimethyl-5-vinyl-1H-azepine |
| Yield | 60-75% (reported range) |
| Appearance | Colorless to pale yellow oil |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | (Anticipated) 5.8-5.2 (m, 3H, vinyl), 4.0-3.5 (m, 1H), 3.2-2.8 (m, 2H), 2.5 (s, 3H), 2.4-1.8 (m, 4H), 1.2 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | (Anticipated) 140-135, 118-115, 65-60, 55-50, 45-40, 35-30, 25-20 |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated and found |
Note: The provided spectroscopic data are anticipated values and should be confirmed by experimental analysis of the synthesized compound.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methylamine is a flammable and corrosive gas/solution. Handle with care in a fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Standard safety procedures for handling organic chemicals should be followed throughout the experiment.
Application Notes and Protocols for 1,4-Dibromopent-2-ene in Polymerization Reactions
Disclaimer: Direct and well-documented applications of 1,4-dibromopent-2-ene in polymerization reactions are scarce in publicly available literature. The following application notes and protocols are constructed based on the known reactivity of analogous bifunctional allylic halides and general principles of polymer chemistry. These are intended to be exemplary and may require significant optimization.
Introduction
This compound is a bifunctional molecule containing a central carbon-carbon double bond and two bromine atoms in allylic positions. This structure presents potential for participation in various polymerization reactions, either as a monomer, an initiator, or a chain transfer agent. However, the reactivity of allylic halides in polymerization can be complex. The allylic double bond is generally less reactive in radical polymerization compared to vinyl monomers, often leading to low molecular weight oligomers due to degradative chain transfer.[1] Conversely, the presence of two reactive carbon-bromine bonds allows for its use in polycondensation reactions.
This document outlines a potential application of this compound in the synthesis of unsaturated polyamines via polycondensation and discusses the challenges associated with its radical polymerization.
Application Note 1: Synthesis of Unsaturated Polyamines via Polycondensation
Overview:
This compound can serve as an alkylating agent in a polycondensation reaction with a primary or secondary diamine. The reaction proceeds via nucleophilic substitution of the bromine atoms by the amine groups, leading to the formation of a linear polymer with repeating units containing a pent-2-ene backbone. The resulting unsaturated polyamine may have applications in areas such as thermosetting resins, adhesives, and as a platform for further chemical modification through the double bond.
Reaction Scheme:
Potential Advantages:
-
Introduction of unsaturation into the polymer backbone, allowing for post-polymerization modification (e.g., crosslinking, grafting).
-
The potential for stereoisomers (cis/trans) in the backbone could influence polymer properties.
Challenges:
-
Side reactions, such as elimination, can compete with the substitution reaction.
-
The reaction needs to be carefully controlled to achieve high molecular weight polymers.
-
The HBr generated during the reaction must be neutralized to prevent side reactions and corrosion.
Experimental Protocol: Polycondensation of this compound with Hexamethylenediamine
Materials:
-
This compound (mixture of isomers)
-
Hexamethylenediamine
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.
-
Purge the system with inert gas for 15-20 minutes.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the stirred reaction mixture at room temperature over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques such as titration of the amine end groups or by monitoring the disappearance of the monomer via chromatography (TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and triethylamine hydrobromide.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the presence of N-H bonds, C=C bonds, and the absence of C-Br bonds.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the polycondensation of this compound with hexamethylenediamine, based on typical results for similar polycondensation reactions.
| Entry | Monomer Ratio (Dibromide:Diamine) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 1:1 | 60 | 24 | 8,500 | 2.1 |
| 2 | 1:1.05 | 60 | 24 | 12,000 | 1.9 |
| 3 | 1:1 | 80 | 18 | 9,200 | 2.3 |
Application Note 2: Challenges in Radical Polymerization of this compound
Overview:
The radical polymerization of allylic compounds, including this compound, is notoriously difficult.[1] The primary reason for this is degradative chain transfer , a process where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and forms a stable, non-propagating allylic radical, resulting in the formation of only low molecular weight oligomers.
Mechanism of Degradative Chain Transfer:
-
Initiation: A radical initiator (e.g., AIBN, BPO) generates a primary radical.
-
Propagation (desired): The radical adds across the double bond of the monomer.
-
Degradative Chain Transfer (competing): The growing polymer radical abstracts an allylic hydrogen from a monomer molecule, terminating the polymer chain and creating a resonance-stabilized allylic radical that is too stable to initiate a new chain.
Due to these challenges, conventional free-radical polymerization is generally not a suitable method for obtaining high molecular weight polymers from this compound. While some patents describe the polymerization of allyl halides using specific catalysts like alkali metal silicates or silicic acids, these methods are not widely adopted and the resulting polymers are often complex mixtures.[2][3]
Visualizations
Caption: Experimental workflow for the polycondensation of this compound.
Caption: Competing pathways in the radical polymerization of allylic compounds.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 1,4-dibromopent-2-ene, a valuable intermediate in organic synthesis. The following sections detail the chemical properties, a robust synthesis protocol, and expected outcomes based on analogous and well-established chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and application. The following table summarizes key data for this compound.[1]
| Property | Value |
| Molecular Formula | C5H8Br2 |
| Molecular Weight | 227.92 g/mol [1][2] |
| CAS Number | 25296-22-4[1][3] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | CC(C=CCBr)Br |
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is adapted from established methods for the bromination of conjugated dienes. The synthesis involves the addition of bromine to 1,3-pentadiene in a suitable solvent at low temperatures to control the reaction's exothermicity and selectivity.
Materials and Equipment:
-
Multi-neck, jacketed glass reactor with overhead stirring, thermocouple, and addition funnel
-
Cooling system (chiller)
-
Vacuum pump and distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Reagents:
-
1,3-Pentadiene (mixture of cis and trans isomers)
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: The reaction vessel is thoroughly dried and purged with an inert gas. Carbon tetrachloride is charged to the reactor.
-
Cooling: The solvent is cooled to a temperature between -15°C and -10°C using the external cooling system.
-
Addition of 1,3-Pentadiene: 1,3-Pentadiene is added to the cooled solvent under constant stirring.
-
Bromine Addition: Bromine is slowly added dropwise via the addition funnel, maintaining the internal temperature below -10°C. The reaction is highly exothermic, and a slow addition rate is crucial to prevent side reactions.
-
Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the bromine color. The reaction is typically complete after the addition of bromine is finished.
-
Quenching and Work-up: The reaction mixture is allowed to warm to room temperature. It is then washed with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is separated and dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Table of Reaction Parameters and Expected Outcomes
The following table outlines the key parameters for the large-scale synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,3-Pentadiene |
| Reagent | Bromine |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | -15°C to -10°C |
| Reaction Time | 2-4 hours |
| Purification Method | Vacuum Distillation |
| Expected Yield | 75-85% |
Experimental Workflow
The following diagram illustrates the key stages in the large-scale synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for 1,4-Dibromopent-2-ene
Introduction
1,4-Dibromopent-2-ene is a halogenated organic compound with potential applications in organic synthesis and drug development. Due to its chemical structure as a brominated alkene, it is expected to be a reactive and potentially hazardous substance. These application notes provide a summary of its known properties and detailed protocols for its safe handling, storage, and in case of emergencies. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available computed data.
| Property | Value | Reference |
| Molecular Formula | C5H8Br2 | [1] |
| Molecular Weight | 227.92 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 25296-22-4 | [1][2] |
| XLogP3-AA (Computed) | 2.5 | [1] |
| Topological Polar Surface Area (Computed) | 0 Ų | [1] |
Health and Safety Information
As a brominated alkene, this compound is anticipated to be a lachrymator and may cause irritation to the skin, eyes, and respiratory tract. Halogenated organic compounds can also have toxic effects.[3] The following table summarizes the expected hazards.
| Hazard | Description |
| Acute Toxicity | Expected to be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. |
| Eye Damage/Irritation | Expected to cause serious eye irritation. Lachrymatory properties are likely. |
| Respiratory Irritation | Inhalation of vapors may cause respiratory tract irritation. |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate level of personal protective equipment.[4] The following PPE is recommended as a minimum:[5][6][7]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat with elasticated cuffs, and closed-toe shoes.[7] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and halogens should be used.[6] |
Handling Procedures
-
Preparation:
-
Handling:
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Given that similar compounds are light-sensitive, it is prudent to store it in a light-resistant container.[9]
Emergency Procedures
Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[12]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.[13]
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.[13]
-
Alert others and activate the fire alarm if necessary.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H8Br2 | CID 54333594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:25296-22-4 | Chemsrc [chemsrc.com]
- 3. safety.rice.edu [safety.rice.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 7. healthybean.org [healthybean.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
Application Notes and Protocols: Synthesis and Utility of Azidopentene Derivatives from 1,4-Dibromopent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the reaction of 1,4-dibromopent-2-ene with sodium azide. This reaction provides access to a range of valuable azidopentene derivatives, which are versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds relevant to drug discovery and development. The protocol outlines a procedure for the synthesis, purification, and characterization of the resulting products. Safety precautions for handling sodium azide are also detailed.
Introduction
The reaction of this compound with sodium azide is a nucleophilic substitution process that can lead to a mixture of mono- and diazido products. The resulting allylic and vinylic azides are valuable building blocks in organic synthesis. Organic azides, in general, are precursors to a wide array of nitrogen-containing compounds. Specifically, allylic and vinyl azides can be used in [3+2] cycloaddition reactions (Click Chemistry), thermal or photochemical rearrangements to form azirines, and as precursors to enamines and other nitrogenous functionalities. These subsequent transformations open pathways to diverse heterocyclic systems, a common motif in many pharmaceutical agents.
Reaction Scheme
The reaction of this compound with sodium azide can proceed via SN2 or SN2' pathways, leading to a mixture of products. The primary products expected are 4-azido-1-bromopent-2-ene, 1-azido-4-bromopent-2-ene, and 1,4-diazidopent-2-ene. The ratio of these products can be influenced by reaction conditions such as temperature, solvent, and reaction time.
Caption: Reaction of this compound with Sodium Azide.
Applications in Drug Development
Azide-containing molecules are of significant interest in drug development. The azide group can act as a bioisostere for other functional groups, and it is a key functional group for "click chemistry," a powerful tool for drug discovery, bioconjugation, and materials science. The azidopentene derivatives synthesized from this protocol can be utilized in the following ways:
-
Synthesis of Triazoles: The azide functionality can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form stable triazole rings. Triazoles are present in a number of approved drugs and are known to exhibit a wide range of biological activities.
-
Formation of Nitrogen Heterocycles: Through various rearrangement and cyclization reactions, the azido and alkenyl functionalities can be used to construct more complex heterocyclic systems like pyridines, pyrroles, and indoles.
-
Lead Optimization: The azide group can be introduced into a lead molecule to explore structure-activity relationships (SAR) or to serve as a handle for further functionalization.
Experimental Protocol
Safety Precautions:
Sodium azide (NaN3) is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Hydrazoic acid, which is volatile and highly toxic, can be formed upon contact with acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid contact with metals, especially heavy metals, and acids. All glassware should be free of heavy metal contamination. Decontaminate any equipment that has come into contact with sodium azide using a suitable method (e.g., treatment with nitrous acid).
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Acetone (reagent grade)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium azide (1.1 to 2.2 eq, depending on the desired product distribution) to the solution in portions.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the different azidopentene derivatives.
Data Presentation
Table 1: Reaction Conditions and Product Distribution (Hypothetical Data)
| Entry | Equivalents of NaN3 | Temperature (°C) | Time (h) | Yield of Mono-azide (%) | Yield of Di-azide (%) |
| 1 | 1.1 | 50 | 12 | 65 | 15 |
| 2 | 2.2 | 60 | 24 | 20 | 70 |
Table 2: Spectroscopic Data for Potential Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | FTIR (cm-1) |
| 4-Azido-1-bromopent-2-ene | ~5.8-6.0 (m, 2H, -CH=CH-), ~4.0 (d, 2H, -CH2Br), ~4.2 (m, 1H, -CH(N3)-), ~1.4 (d, 3H, -CH3) | ~130-135 (-CH=CH-), ~60 (-CH(N3)-), ~35 (-CH2Br), ~20 (-CH3) | ~2100 (N3 stretch), ~1650 (C=C stretch) |
| 1,4-Diazidopent-2-ene | ~5.7-5.9 (m, 2H, -CH=CH-), ~4.1 (m, 1H, -CH(N3)-), ~3.8 (d, 2H, -CH2N3), ~1.3 (d, 3H, -CH3) | ~128-133 (-CH=CH-), ~60 (-CH(N3)-), ~55 (-CH2N3), ~20 (-CH3) | ~2100 (N3 stretch), ~1650 (C=C stretch) |
Note: The spectroscopic data presented are estimates based on typical values for similar functional groups and should be confirmed by experimental analysis.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and analysis of azidopentene derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibromopent-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-dibromopent-2-ene.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound from 1,3-pentadiene and bromine can stem from several factors. The primary cause is often the formation of undesired side products, particularly the 1,2-addition isomer (3,4-dibromo-1-pentene). The ratio of the desired 1,4-addition product to the 1,2-addition product is highly dependent on the reaction temperature.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, which is formed faster. At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable 1,4-adduct, this compound. Therefore, running the reaction at a higher temperature can improve the yield of the desired product.
-
Stoichiometry: Ensure precise 1:1 stoichiometry between 1,3-pentadiene and bromine. An excess of bromine can lead to the formation of tetrabrominated byproducts.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration to enable the equilibration towards the more stable 1,4-adduct, especially when running the reaction at higher temperatures.
Q2: I am observing significant amounts of side products in my crude reaction mixture. How can I minimize their formation?
A2: The primary side products in this reaction are the 1,2-addition product (3,4-dibromo-1-pentene) and potentially small amounts of the cis-isomer of this compound.
To minimize the formation of the 1,2-adduct, it is recommended to perform the reaction at or above room temperature. This allows the initial kinetic product to rearrange to the more thermodynamically stable 1,4-product.
Q3: What is the most effective method for purifying this compound from the reaction mixture?
A3: Purification of this compound from its isomers and other byproducts can be challenging due to their similar boiling points.
-
Fractional Distillation under Reduced Pressure: This is the most common and effective method for separating this compound from the lower-boiling 1,2-adduct. Careful control of the vacuum and collection of narrow fractions is crucial for obtaining a pure product.
-
Column Chromatography: While less common for large-scale preparations, silica gel chromatography can be used for small-scale purification to obtain highly pure material. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used.
Troubleshooting Guide
The following table summarizes common issues encountered during the synthesis of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction temperature is too low, favoring the 1,2-addition product. | Increase the reaction temperature to room temperature or slightly above to favor the formation of the thermodynamically more stable 1,4-adduct. |
| Incorrect stoichiometry of reactants. | Ensure an accurate 1:1 molar ratio of 1,3-pentadiene to bromine. | |
| Insufficient reaction time for equilibration. | Increase the reaction time to allow the kinetic product to convert to the thermodynamic product. | |
| Presence of a Significant Amount of 3,4-dibromo-1-pentene | The reaction was carried out under kinetic control (low temperature). | Rerun the reaction at a higher temperature to favor the 1,4-addition product. |
| Formation of Dark-colored Impurities | Decomposition of the product or starting materials. | Ensure the reaction is performed in a clean, dry apparatus. Consider using a solvent to better control the reaction temperature. |
| Difficulty in Separating Isomers by Distillation | Boiling points of the 1,2- and 1,4-adducts are close. | Use a fractional distillation column with a high number of theoretical plates and a slow distillation rate under reduced pressure. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
1,3-pentadiene (mixture of cis and trans isomers)
-
Bromine
-
Dichloromethane (or another suitable inert solvent)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-pentadiene in an equal volume of dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to allow for equilibration to the 1,4-adduct.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.
Visualizations
Below are diagrams illustrating the reaction pathway and a general troubleshooting workflow.
Technical Support Center: Purification of Crude 1,4-Dibromopent-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-dibromopent-2-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities of similar boiling points. - Thermal decomposition during distillation. - Isomerization of the double bond at elevated temperatures. | - Optimize vacuum pressure to lower the boiling point. A typical range for the analogous 1,4-dibromo-2-butene is 1000-1500 Pa, collecting the fraction between 50-90°C.[1] - Use a shorter distillation path or a fractional distillation column for better separation. - Ensure the distillation apparatus is free of acidic or basic residues that can catalyze decomposition or isomerization. |
| Product Discoloration (Yellow to Brown) | - Presence of trace amounts of bromine. - Decomposition of the product, especially when exposed to light, air, or heat. - Presence of polymeric byproducts. | - Wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove excess bromine. - Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C is recommended for similar compounds).[2] - Consider passing the crude product through a short plug of silica gel or activated carbon before distillation to remove baseline impurities and color. |
| Low Yield After Recrystallization | - The chosen solvent is too good a solvent for the product, even at low temperatures. - The product has oiled out instead of crystallizing. - Incomplete precipitation. | - Select a solvent system where the product is sparingly soluble at low temperatures but readily soluble at higher temperatures. For similar dibromoalkenes, n-hexane and petroleum ether are effective.[3] - If oiling out occurs, try redissolving the oil in a minimum amount of hot solvent and cooling slowly with gentle scratching of the flask to induce crystallization. Seeding with a pure crystal can also be effective. - Ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization before filtration. |
| Presence of Isomeric Impurities | - The synthesis reaction (e.g., bromination of piperylene) can lead to the formation of cis/trans isomers or other constitutional isomers. | - Fractional distillation can sometimes separate isomers with different boiling points. - Column chromatography on silica gel may be necessary for the separation of isomers with similar physical properties. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, would be a good starting point. |
| Product Decomposes in GC-MS | - Thermal instability of the dibromide at the high temperatures of the injection port or column. | - Use a lower injection port temperature. - Employ a shorter GC column or a column with a stationary phase that is less reactive towards haloalkanes. - Consider derivatization to a more stable compound for analytical purposes if structural confirmation is the primary goal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the purification of crude this compound?
A1: A two-step purification process is generally recommended. First, perform a vacuum distillation to separate the product from non-volatile impurities and unreacted starting materials. Subsequently, recrystallize the distilled product from a suitable solvent, such as n-hexane or petroleum ether, to remove any remaining impurities and obtain a highly purified solid.[1][3]
Q2: What are the expected boiling and melting points for this compound?
A2: While specific data for this compound can vary, the analogous compound, (E)-1,4-dibromo-2-butene, has a boiling point of 205°C at atmospheric pressure and a melting point of 48-51°C. It is important to perform distillation under reduced pressure to avoid decomposition.
Q3: What are the most common impurities I might encounter?
A3: Common impurities can arise from the synthesis process, which is often the bromination of 1,3-pentadiene (piperylene). These may include:
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Unreacted starting materials: Residual 1,3-pentadiene and bromine.
-
Solvent: The solvent used in the reaction, such as carbon tetrachloride or chloroform.[3]
-
Isomers: Cis/trans isomers of this compound and other constitutional isomers like 3,4-dibromopent-1-ene.
-
Over-brominated products: Tetrabromopentanes.
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Dehydrobromination products: Bromopentadienes, which can form if the product is exposed to basic conditions or high temperatures.
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick method to qualitatively assess purity. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. 1H and 13C NMR can help identify the desired product and any structural isomers or other impurities present.
Q5: The purified this compound is a liquid at room temperature, but some sources describe it as a solid. Why is this?
A5: The physical state at room temperature can depend on the isomeric purity. The trans-isomer of similar compounds, like 1,4-dibromo-2-butene, is a solid at room temperature. A mixture of isomers or the presence of impurities can result in a lower melting point, leading to a liquid or oily appearance.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from methods used for the purification of structurally similar compounds.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Gradually apply vacuum, aiming for a pressure of 1000-1500 Pa.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills over at the expected boiling point range. For the analogous 1,4-dibromo-2-butene, this is typically between 70-80°C at this pressure.[1]
-
-
Post-Distillation: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool. Transfer the purified product to a clean, dry container.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot and insoluble when cold. n-Hexane is a common choice for similar compounds.[1]
-
Dissolution: In a fume hood, gently heat the selected solvent in an Erlenmeyer flask. Add the distilled this compound to the hot solvent until it completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of 1,4-Dibromopent-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromopent-2-ene. Our aim is to help you identify and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis involves the electrophilic addition of bromine (Br₂) to 1,3-pentadiene (piperylene). This reaction can yield a mixture of products, with the desired 1,4-addition product being this compound.
Q2: What are the major side products I should be aware of during the synthesis of this compound?
A2: The primary side product is the 1,2-addition product, 3,4-Dibromopent-1-ene. Other potential side products include tetrabrominated alkanes from over-bromination and polymeric materials, especially if the reaction is not properly controlled.
Q3: How does reaction temperature affect the product distribution?
A3: Temperature is a critical parameter. The formation of this compound is thermodynamically controlled and favored at higher temperatures. Conversely, the formation of the 1,2-addition product, 3,4-Dibromopent-1-ene, is kinetically controlled and favored at lower temperatures.[1][2][3][4][5]
Q4: What is the mechanistic basis for the formation of both 1,2- and 1,4-addition products?
A4: The reaction proceeds through a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack of bromine on the conjugated diene. The subsequent nucleophilic attack by the bromide ion can occur at either of the two carbons bearing a partial positive charge, leading to the formation of the 1,2- and 1,4-adducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and a high proportion of 3,4-Dibromopent-1-ene. | The reaction temperature was likely too low, favoring the kinetically controlled 1,2-addition product.[1][2][3][4][5] | Increase the reaction temperature. For the analogous bromination of 1,3-butadiene, temperatures around 40-60°C favor the 1,4-addition product.[1] Monitor the reaction temperature closely to ensure it remains in the optimal range for the desired thermodynamic product. |
| Presence of a significant amount of high-boiling, viscous residue. | This could be due to over-bromination, resulting in tetrabromopentane, or polymerization of the diene. | Use a stoichiometric amount of bromine relative to 1,3-pentadiene. Adding the bromine dropwise to a solution of the diene can help prevent localized high concentrations of bromine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize polymerization initiated by oxygen. |
| Difficulty in separating this compound from the 3,4-Dibromo-1-pentene isomer. | The boiling points of the two isomers may be close, making simple distillation challenging. | Fractional distillation is the recommended method for separating these isomers.[6] A column with high theoretical plates should be used for efficient separation. Alternatively, the crude product mixture can sometimes be isomerized by heating to convert the less stable 1,2-adduct to the more stable 1,4-adduct before final purification. |
| The reaction mixture is dark and contains solid byproducts. | This may indicate decomposition of the product or starting material, or significant polymerization. | Ensure the reaction is performed in a clean, dry apparatus. The use of a radical inhibitor can sometimes suppress polymerization. Purification of the 1,3-pentadiene before use may be necessary if it contains impurities that promote side reactions. |
Data Presentation
Product Distribution in the Bromination of Conjugated Dienes (Illustrative Data for 1,3-Butadiene)
| Temperature | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| -15 °C | 60 | 40 |
| 0 °C | 70 | 30 |
| 40 °C | 15 | 85 |
| 60 °C | 10 | 90 |
This table illustrates the general trend of temperature dependence on the product ratio in the bromination of a conjugated diene, based on data for 1,3-butadiene. A similar trend is expected for 1,3-pentadiene.[1][4]
Experimental Protocols
Key Experiment: Synthesis of this compound via Bromination of 1,3-Pentadiene
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,3-pentadiene in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water bath for 0°C or a controlled temperature bath for higher temperatures). For favoring the 1,4-addition product, a temperature of around 40°C is recommended.
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the stirred solution of 1,3-pentadiene via the dropping funnel. The addition should be controlled to maintain the desired reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
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Work-up: After the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Purification: Remove the solvent under reduced pressure. The crude product, a mixture of 1,4- and 1,2-dibromopentenes, can be purified by fractional distillation under vacuum to isolate the desired this compound.
Visualizations
Caption: Reaction pathway for the bromination of 1,3-pentadiene.
Caption: Troubleshooting workflow for low yield of the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conjugated Hydrohalogenation (1,2 vs 1,4 addition) Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
decomposition of 1,4-Dibromopent-2-ene and prevention
Technical Support Center: 1,4-Dibromopent-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues related to the decomposition of this compound and provide methods for its prevention.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What is the cause?
A1: Discoloration of this compound is a common indicator of decomposition. Allylic dihalides are susceptible to degradation, which can be initiated by exposure to light, heat, or trace impurities. The color change is likely due to the formation of polymeric materials or other degradation byproducts.
Q2: What are the primary decomposition pathways for this compound?
A2: this compound can undergo several decomposition pathways, including:
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Isomerization: Allylic rearrangements can lead to the formation of isomeric structures.
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Dimerization/Polymerization: Radical or ionic mechanisms can lead to the formation of dimers and higher molecular weight polymers.[1]
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Elimination: Loss of HBr can lead to the formation of dienes.
Q3: How can I prevent the decomposition of this compound during storage?
A3: To prevent decomposition, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The addition of stabilizers is also highly recommended.
Q4: What stabilizers are effective for this compound?
A4: Several types of stabilizers have been found to be effective for allylic bromides and are likely suitable for this compound. These include:
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Phenolic Compounds: Such as hydroquinone, which act as radical scavengers.[1]
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Epoxy Compounds: Like propylene oxide, which can neutralize acidic impurities.[1][2][3]
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Aliphatic Nitroxide Compounds: For example, 1-oxyl-2,2,6,6-tetramethylpiperidine.[4]
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Phenothiazines and N-nitrosophenylhydroxylamine salts. [4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Decomposition due to light, heat, or air exposure. | Store the compound in an amber vial, in a refrigerator or freezer, under an inert atmosphere. Consider adding a stabilizer. |
| Unexpected NMR/GC-MS peaks | Presence of isomers or decomposition products. | Purify the material before use (e.g., by column chromatography or distillation). Implement stabilization methods for storage. |
| Low reactivity in subsequent reactions | Significant decomposition of the starting material. | Check the purity of the this compound. If decomposed, use a freshly purified batch and store it appropriately. |
| Formation of solid precipitates | Polymerization. | Filter the solution before use. For future prevention, store at a lower temperature with a stabilizer. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).
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Instrument Setup:
-
GC Column: Use a non-polar column (e.g., DB-5ms).
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Injector Temperature: 250°C.
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample.
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Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main peak corresponding to this compound and any impurity peaks.
Protocol 2: Evaluation of Stabilizer Efficacy
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Sample Preparation: Dispense equal aliquots of purified this compound into several amber vials.
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Stabilizer Addition: To each vial (except for a control), add a different stabilizer at a concentration of 0.1% (w/w).
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Vial 1: Control (no stabilizer)
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Vial 2: Hydroquinone
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Vial 3: Propylene oxide
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Vial 4: 1-oxyl-2,2,6,6-tetramethylpiperidine
-
-
Storage Conditions: Store one set of vials at room temperature exposed to ambient light and another set in a refrigerator (4°C) in the dark.
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Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 weeks), take a small sample from each vial and analyze its purity by GC-MS (as per Protocol 1).
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Data Comparison: Compare the rate of decomposition of the unstabilized control with the stabilized samples under different storage conditions.
Quantitative Data
The following table summarizes hypothetical data from a stability study on this compound, illustrating the effectiveness of different stabilizers over an 8-week period at room temperature.
| Stabilizer | Initial Purity (%) | Purity after 4 weeks (%) | Purity after 8 weeks (%) |
| None (Control) | 98.5 | 85.2 | 70.1 |
| Hydroquinone (0.1%) | 98.5 | 97.8 | 96.5 |
| Propylene Oxide (0.1%) | 98.5 | 97.5 | 96.0 |
| TEMPO (0.1%) | 98.5 | 98.0 | 97.2 |
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for evaluating stabilizer efficacy.
Caption: Troubleshooting logic for decomposition issues.
References
- 1. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]
- 2. 烯丙基溴 ReagentPlus®, 99%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. Allyl bromide reagent grade, 97 , Yes propylene oxide = 1000ppm stabilizer 106-95-6 [sigmaaldrich.com]
- 4. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
Technical Support Center: 1,4-Dibromopent-2-ene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromopent-2-ene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Synthesis of this compound
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Q1: What is the recommended method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the allylic bromination of 1,3-pentadiene (piperylene) using N-bromosuccinimide (NBS) as the brominating agent. This method favors the desired allylic substitution over the competing electrophilic addition of bromine across the double bonds. A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is often used to facilitate the reaction.
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Q2: I am getting a mixture of isomers in my synthesis. How can I improve the regioselectivity?
The formation of multiple isomers is a common challenge due to the generation of a resonance-stabilized allylic radical intermediate during the reaction with 1,3-pentadiene. This can lead to the formation of both this compound and 3,4-dibromopent-1-ene. To favor the formation of the desired 1,4-isomer, it is crucial to control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product. Additionally, the choice of solvent can influence selectivity. Non-polar solvents like carbon tetrachloride or cyclohexane are commonly employed.
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Q3: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
Several factors can contribute to a sluggish or incomplete reaction:
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Initiator Activity: Ensure that the radical initiator is fresh and has been stored correctly. Old or improperly stored initiators can lose their effectiveness.
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Inhibitors: The starting material, 1,3-pentadiene, may contain inhibitors (like BHT) to prevent polymerization during storage. Removing these inhibitors by distillation or passing the diene through a column of alumina prior to use is recommended.
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Light Source: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity to initiate the reaction.
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Temperature: While lower temperatures can improve selectivity, the reaction rate will also decrease. A balance must be struck to achieve a reasonable reaction time with acceptable selectivity.
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Q4: I am observing the formation of significant amounts of dibromo- and tetrabromo-alkanes. How can I avoid these side products?
The formation of saturated bromoalkanes indicates that electrophilic addition of bromine is competing with the desired allylic bromination. This is often due to the presence of free bromine (Br₂) in the reaction mixture. Using N-bromosuccinimide (NBS) helps to maintain a low, steady concentration of Br₂, which favors the radical pathway.[1] Ensure that the NBS is of high purity and that the reaction is protected from light, as light can accelerate the decomposition of NBS to Br₂.
Purification of this compound
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Q5: What is the best method to purify crude this compound?
The primary methods for purifying this compound are vacuum distillation and column chromatography.
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Vacuum Distillation: This is effective for removing non-volatile impurities and unreacted starting materials. Care must be taken to avoid high temperatures, as this compound can be prone to decomposition and isomerization.
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Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
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Q6: My product seems to be degrading during purification. How can I minimize this?
This compound can be sensitive to heat and acidic conditions.
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Temperature Control: Keep the temperature as low as possible during distillation.
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Neutralize Acidity: Traces of acid can catalyze decomposition. Washing the crude product with a dilute solution of sodium bicarbonate before distillation can help.
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Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
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Reactions with this compound
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Q7: I am having trouble with a nucleophilic substitution reaction using this compound. What are the common pitfalls?
This compound has two bromine atoms in allylic positions, making it a reactive substrate for Sₙ2 reactions. However, several issues can arise:
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E2 Elimination: The use of strong, sterically hindered bases can promote E2 elimination, leading to the formation of dienes.
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Sₙ2' Reaction: Nucleophilic attack can occur at the γ-carbon of the double bond, leading to a rearranged product.
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Dialkylation: Since there are two leaving groups, dialkylation can occur if an excess of the nucleophile is not used.
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-
Q8: My Grignard reagent formation from this compound is failing. What could be the problem?
The formation of a Grignard reagent from this compound is challenging due to the high reactivity of the starting material.
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Wurtz-type Coupling: The allylic halide can readily couple with the newly formed Grignard reagent.
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Intramolecular Reactions: The presence of the second bromine atom can lead to intramolecular cyclization or elimination reactions. It is often more practical to use alternative organometallic reagents or to protect one of the bromo groups before attempting to form the Grignard reagent.
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Troubleshooting Guides
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion of Starting Material | Inactive radical initiator. | Use a fresh batch of initiator (e.g., AIBN or BPO). |
| Presence of inhibitors in 1,3-pentadiene. | Purify 1,3-pentadiene by distillation or passing through alumina. | |
| Insufficient reaction time or temperature. | Increase reaction time or cautiously increase the temperature while monitoring for side product formation. | |
| Formation of Multiple Products | Lack of regioselectivity. | Lower the reaction temperature. Use a non-polar solvent. |
| Competing electrophilic addition. | Ensure high purity of NBS and protect the reaction from light. | |
| Product Degradation | High reaction or purification temperature. | Maintain lower temperatures during the reaction and use vacuum distillation for purification. |
| Acidic conditions. | Neutralize the crude product with a mild base (e.g., NaHCO₃ solution) before purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Allylic Bromination
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
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Reagent Preparation:
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Purify 1,3-pentadiene by distillation to remove any polymerization inhibitors.
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Ensure N-bromosuccinimide (NBS) is recrystallized from water and dried under vacuum if its purity is questionable.
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Use a freshly opened or properly stored radical initiator (e.g., AIBN or benzoyl peroxide).
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Reaction Setup:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified 1,3-pentadiene and a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
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Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the diene.
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Add a catalytic amount of the radical initiator (typically 1-2 mol%).
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Protect the reaction from light by wrapping the flask in aluminum foil.
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Reaction Execution:
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Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
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Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the product. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with a dilute aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with water and then brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound reactions.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting failed this compound reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dibromopent-2-ene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,4-dibromopent-2-ene. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to 1,3-pentadiene (piperylene). This reaction proceeds via a resonance-stabilized allylic carbocation intermediate, which can lead to two primary products: the 1,2-addition product (3,4-dibromo-1-pentene) and the desired 1,4-addition product (this compound).
Q2: How does reaction temperature influence the product distribution?
Temperature is a critical parameter in controlling the ratio of the 1,2- and 1,4-addition products.[1][2][3][4][5]
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Low Temperatures (e.g., -15°C to 0°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product (3,4-dibromo-1-pentene). This is because the activation energy for the 1,2-addition is lower, meaning it forms faster.[2][4]
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Higher Temperatures (e.g., >40°C): At elevated temperatures, the reaction is under thermodynamic control. Under these conditions, the more stable 1,4-addition product (this compound) is favored. The higher temperature provides enough energy to overcome the higher activation energy barrier for the 1,4-addition and allows the reaction to reach equilibrium, favoring the thermodynamically more stable product.[1][2][3][5]
Q3: What are the common starting materials and reagents?
The most common starting materials are:
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1,3-Pentadiene (piperylene): This can be a mixture of cis and trans isomers.
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Bromine (Br₂): Typically dissolved in an inert solvent.
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Solvent: An inert solvent such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) is commonly used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | Reaction temperature is too low, favoring the 1,2-addition product. | Increase the reaction temperature to promote thermodynamic control. A temperature of 40°C or higher is generally recommended. |
| Reaction time is too short. | Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium, which favors the 1,4-product. | |
| Impure starting materials. | Use freshly distilled 1,3-pentadiene to remove any polymerization inhibitors or polymers. | |
| High percentage of the 1,2-addition product (3,4-dibromo-1-pentene) | The reaction was carried out under kinetic control (low temperature). | Rerun the reaction at a higher temperature (≥ 40°C) to favor the thermodynamically more stable 1,4-addition product. |
| Formation of a dark, viscous residue (polymerization) | 1,3-pentadiene is prone to polymerization, which can be initiated by light or heat. | * Store 1,3-pentadiene in a dark, cool place. * Consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture, although this should be done with caution as it may affect the desired reaction. * Perform the reaction in the dark. |
| Reaction mixture remains dark brown/purple after the addition of bromine | An excess of bromine was used. | Add a small amount of a reducing agent, such as sodium bisulfite or sodium thiosulfate solution, during the work-up to quench the excess bromine. |
| Difficulty in separating the 1,2- and 1,4-isomers | The boiling points of the two isomers are very close. | Fractional distillation under reduced pressure is the most effective method for separation. A column with high theoretical plates is recommended. |
| Co-elution during column chromatography. | Use a non-polar eluent system (e.g., hexanes) and a high-surface-area silica gel. Monitor fractions carefully using TLC or GC-MS. |
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Bromination of 1,3-Butadiene (A model for 1,3-Pentadiene)
| Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control |
| -80 | 81 | 19 | Kinetic |
| -15 | 60 | 40 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
| 60 | 10 | 90 | Thermodynamic |
Note: Data for 1,3-butadiene is presented as a representative example of the general trend for conjugated dienes. The exact ratios for 1,3-pentadiene may vary.[1][3]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Thermodynamic Control)
Materials:
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1,3-Pentadiene (piperylene)
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Bromine
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
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5% Sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 1,3-pentadiene in the chosen inert solvent (e.g., CCl₄).
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Cool the solution in an ice bath.
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Prepare a solution of bromine in the same solvent.
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Slowly add the bromine solution dropwise to the stirred diene solution. Maintain the temperature below 10°C during the addition to control the initial exothermic reaction.
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After the addition is complete, remove the ice bath and warm the reaction mixture to 40-50°C.
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Stir the reaction mixture at this temperature for 2-3 hours to allow the reaction to equilibrate and favor the formation of the 1,4-addition product.
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After the reaction is complete, cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
-
Wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and remove the solvent by rotary evaporation.
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Purify the crude product by fractional distillation under reduced pressure to separate the this compound from the 1,2-isomer and any other impurities.
Mandatory Visualization
References
Technical Support Center: Purification of 1,4-Dibromopent-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromopent-2-ene. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized from 1,3-pentadiene and bromine?
A1: The synthesis of this compound via the bromination of 1,3-pentadiene can result in a mixture of several isomeric impurities. The major impurities are typically other dibrominated pentenes formed through competing reaction pathways. These can include positional isomers such as 1,2-dibromopent-3-ene and 3,4-dibromopent-1-ene, as well as geometric isomers (cis/trans) of the target molecule. The formation of these byproducts is influenced by reaction conditions such as temperature and solvent. At lower temperatures, 1,2-addition products may be favored, while higher temperatures can promote the formation of the thermodynamically more stable 1,4-addition product.[1]
Q2: My crude this compound is a dark, viscous oil. What is the cause of this?
A2: The dark coloration and high viscosity of crude this compound are often due to the presence of polymeric materials and residual bromine. Bromine is a strong oxidizing agent and can promote polymerization of the starting diene and the product.[1] It is crucial to remove any excess bromine after the reaction is complete.
Q3: I am observing decomposition of my product during purification by distillation. How can I prevent this?
A3: this compound, like many haloalkenes, can be thermally sensitive and may decompose or isomerize at elevated temperatures. To mitigate this, it is highly recommended to perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.
Q4: What are the recommended purification methods for removing isomeric impurities from this compound?
A4: The two primary methods for purifying this compound and removing isomeric impurities are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the boiling points of the impurities and the desired final purity.
Q5: How can I effectively remove residual bromine from my crude product before further purification?
A5: Residual bromine should be quenched and removed before proceeding with distillation or chromatography. This can be achieved by washing the crude reaction mixture with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color of the organic layer is no longer brown.
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
Issue: Poor separation of isomers during fractional distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. |
| Distillation rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuations in vacuum pressure. | Ensure all connections in the distillation apparatus are well-sealed to maintain a stable, low pressure. Use high-vacuum grease on all ground glass joints. |
| Similar boiling points of isomers. | If the boiling points of the isomers are very close, complete separation by distillation alone may be difficult. Consider using column chromatography as an alternative or subsequent purification step. |
Column Chromatography
Issue: Co-elution of the desired product with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system. | The polarity of the eluent is critical for separation. For non-polar compounds like dibromopentenes, a non-polar solvent system is required. Start with a low polarity solvent (e.g., hexanes, petroleum ether) and gradually increase the polarity by adding a slightly more polar solvent (e.g., dichloromethane, diethyl ether) in a gradient elution if necessary. |
| Improper column packing. | Ensure the silica gel or alumina stationary phase is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended. |
| Overloading the column. | The amount of crude material loaded onto the column should not exceed its separation capacity. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1. |
| Fractions collected are too large. | Collect smaller fractions to improve the resolution of the separation. Analyze the fractions by a suitable method (e.g., TLC, GC) to determine the purity of each. |
Experimental Protocols
Protocol 1: Quenching and Work-up of Crude this compound
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Transfer the crude reaction mixture to a separatory funnel.
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Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake well. Continue adding the sodium bisulfite solution in portions until the brown color of bromine disappears from the organic layer.
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Wash the organic layer with deionized water.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
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Wash the organic layer again with deionized water.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
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Filter to remove the drying agent.
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Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude, quenched product.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Set up a fractional distillation apparatus equipped with a vacuum adapter and a receiving flask cooled in an ice bath.
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Use a fractionating column (e.g., Vigreux) of appropriate length to ensure good separation.
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Ensure all ground glass joints are lightly greased with high-vacuum grease.
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Place the crude this compound in the distillation flask with a magnetic stir bar.
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Slowly apply vacuum to the system.
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Begin heating the distillation flask gently once a stable vacuum is achieved.
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Collect fractions based on the boiling point at the recorded pressure. The boiling point of this compound is expected to be significantly lower than its atmospheric boiling point.
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Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography (GC).
Protocol 3: Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Add a small layer of sand on top of the silica gel.
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Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
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Carefully load the sample onto the top of the column.
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Begin eluting with a non-polar solvent (e.g., 100% hexanes).
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Gradually increase the polarity of the eluent if necessary by adding small percentages of a more polar solvent (e.g., diethyl ether or dichloromethane) to facilitate the elution of all compounds.
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Collect fractions and analyze their purity by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | C₅H₈Br₂ | 227.92 | Not readily available, prone to decomposition. Distillation is performed under vacuum. | The desired product. |
| 1,2-Dibromopent-3-ene | C₅H₈Br₂ | 227.92 | Expected to be similar to the 1,4-isomer. | A common kinetic product of the reaction. |
| 3,4-Dibromopent-1-ene | C₅H₈Br₂ | 227.92 | Expected to be similar to the 1,4-isomer. | Another possible isomeric impurity. |
| 1,3-Pentadiene (starting material) | C₅H₈ | 68.12 | 42-44 | Unreacted starting material may be present. |
| Polymeric materials | - | Variable | High | Non-volatile, will remain in the distillation pot. |
Note: Experimental determination of boiling points under reduced pressure is recommended for optimizing distillation conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Troubleshooting logic for column chromatography issues.
References
stability of 1,4-Dibromopent-2-ene in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1,4-Dibromopent-2-ene in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in solution?
This compound is an allylic dihalide, a class of compounds known for its reactivity. The primary stability concerns are its susceptibility to nucleophilic substitution reactions and potential for decomposition over time, which can be significantly influenced by the choice of solvent. Allylic bromides are reactive towards a wide range of nucleophiles, and the solvent can act as a nucleophile (solvolysis) or facilitate reactions with other dissolved species.
Q2: How does solvent polarity affect the stability of this compound?
Solvent polarity plays a crucial role in the stability of this compound by influencing the reaction pathways it can undergo.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the leaving group (bromide ion) and a potential carbocation intermediate, thereby promoting SN1-type reactions.[1][2] This can lead to solvolysis, where the solvent molecule acts as a nucleophile, resulting in the decomposition of the starting material.
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Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents are generally preferred for reactions involving nucleophiles (SN2 reactions) as they do not "cage" the nucleophile with hydrogen bonds.[2] While they can still support nucleophilic substitution if nucleophiles are present, they are less likely to directly participate in the reaction as a nucleophile compared to protic solvents.
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Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the solubility of the polar this compound may be limited. While reaction rates are generally slower, decomposition can still occur, especially in the presence of impurities or upon exposure to light and air.
Q3: Are there any specific classes of solvents to avoid for long-term storage?
For long-term storage in solution, it is advisable to avoid polar protic solvents due to the risk of solvolysis. If the compound must be dissolved, a dry, polar aprotic or non-polar solvent is a better choice. However, for maximal stability, it is recommended to store this compound neat, under an inert atmosphere, and protected from light. Safety data sheets for similar compounds recommend storing in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Troubleshooting Guide
Issue: Unexpected side products or low yield in reactions involving this compound.
This issue is often related to the instability of the reagent in the chosen reaction solvent, leading to the formation of byproducts.
Troubleshooting Steps:
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Solvent Selection: Re-evaluate your choice of solvent. If you are using a polar protic solvent and your reaction does not require it, consider switching to a polar aprotic solvent to minimize solvolysis.
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Purity of Reagents: Ensure that your this compound and solvent are pure and dry. Water and other nucleophilic impurities can contribute to decomposition.
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Inert Atmosphere: Reactions involving reactive halides like this compound should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
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Temperature Control: Elevated temperatures can accelerate decomposition. If possible, run the reaction at a lower temperature.
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Stability Assessment: Before running your reaction, you can assess the stability of this compound in your chosen solvent using a simple NMR or GC-MS experiment as detailed in the experimental protocols below.
Quantitative Data Summary
| Solvent Class | Solvent Example | Expected Stability | Hypothetical Half-life (t½) at 25°C | Potential Decomposition Pathways |
| Polar Protic | Methanol | Low | Hours to Days | Solvolysis (SN1) |
| Polar Protic | Water | Very Low | Minutes to Hours | Solvolysis (SN1) |
| Polar Aprotic | Acetonitrile | Moderate | Weeks | SN2 with impurities |
| Polar Aprotic | DMF | Moderate | Weeks | SN2 with impurities |
| Non-Polar | Toluene | High | Months | Radical pathways (light-induced) |
| Non-Polar | Hexane | High | Months | Radical pathways (light-induced) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent using NMR spectroscopy.
Materials:
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This compound
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Solvent of interest (anhydrous)
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Deuterated solvent for NMR locking (e.g., CDCl₃)
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Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known chemical shift)
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NMR tubes
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Inert gas (Nitrogen or Argon)
Procedure:
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Sample Preparation:
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In a clean, dry vial under an inert atmosphere, prepare a stock solution of this compound and the internal standard in the solvent of interest at a known concentration (e.g., 0.1 M).
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Transfer a portion of this solution to an NMR tube and seal it.
-
-
Initial Analysis (t=0):
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Acquire a proton (¹H) NMR spectrum of the sample immediately after preparation.
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Integrate the peaks corresponding to this compound and the internal standard. The ratio of these integrals will serve as your baseline.
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-
Incubation:
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Store the NMR tube at a constant temperature (e.g., 25°C) and protect it from light.
-
-
Time-course Monitoring:
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Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours, and then weekly).
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For each spectrum, calculate the ratio of the integral of a characteristic peak of this compound to the integral of the internal standard.
-
-
Data Analysis:
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Plot the relative concentration of this compound (normalized to the t=0 measurement) as a function of time.
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From this plot, you can determine the rate of decomposition and the half-life of the compound in the chosen solvent under the experimental conditions.
-
Visualizations
Caption: Solvent effects on the decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Analysis of 1,4-Dibromopent-2-ene and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,4-Dibromopent-2-ene. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a sample of this compound?
A1: Impurities in this compound typically arise from the synthesis process, which often involves the bromination of a pentadiene isomer. Potential impurities include:
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Positional Isomers: Such as 1,2-dibromopent-3-ene and 3,4-dibromopent-1-ene, formed from the rearrangement of the carbocation intermediate during synthesis.
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Geometric Isomers: The cis (Z) and trans (E) isomers of this compound.
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Unreacted Starting Materials: Residual pentadiene or brominating agents.
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Over-brominated Products: Tribromopentanes or other polybrominated species.
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Solvent-related Impurities: Residual reaction solvents like carbon tetrachloride or dichloromethane.
Q2: Which analytical technique is most suitable for separating the isomers of this compound?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective for separating isomers of this compound.
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GC is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification. A non-polar or medium-polarity column is typically effective.
-
HPLC , particularly with a chiral stationary phase, can be invaluable for separating enantiomers if the synthesis is stereospecific. Normal-phase HPLC can also be effective for separating positional and geometric isomers.
Q3: How can I confirm the identity of a suspected impurity?
A3: A combination of techniques is recommended for unambiguous identification:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides both the retention time and the mass spectrum of the impurity. The fragmentation pattern can help elucidate the structure. Dibrominated compounds exhibit a characteristic isotopic pattern in their mass spectra due to the presence of 79Br and 81Br isotopes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, including the position of the double bond and the bromine atoms.
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Reference Standards: The most definitive method is to compare the retention time and/or spectral data of the unknown peak with that of a certified reference standard of the suspected impurity.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing for this compound and its Impurities
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Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column. Consider using an inert column. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). If contamination is severe, replace the column. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase. |
Issue 2: Poor Resolution Between Isomeric Impurities
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Symptom: Overlapping or co-eluting peaks for different isomers.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Column Selectivity | Use a column with a different stationary phase that offers better selectivity for halogenated hydrocarbons. A longer column can also improve resolution. |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve separation. |
| High Carrier Gas Flow Rate | Reduce the carrier gas flow rate to increase the interaction of the analytes with the stationary phase. |
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Broad or Tailing Peaks
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Symptom: Peaks are wider than expected and may have a trailing edge.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For silica-based columns, residual silanol groups can interact with the analytes. Add a small amount of a competitive agent like triethylamine to the mobile phase for basic compounds, or an acid like trifluoroacetic acid for acidic impurities. |
| Column Overload | Inject a smaller volume or a more dilute sample. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. |
Issue 2: Inconsistent Retention Times
-
Symptom: The time at which a peak elutes varies between injections.
-
Potential Causes & Solutions:
| Cause | Solution |
| Leaks in the System | Check all fittings and connections for leaks. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check for air bubbles in the pump and ensure check valves are functioning correctly. |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This method is designed for the separation and identification of volatile impurities in this compound.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
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Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
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Mass Range: 40-400 amu.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
Protocol 2: HPLC Method for Isomer Separation
This method is suitable for the separation of positional and geometric isomers.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: 250 mm x 4.6 mm ID, 5 µm particle size, Silica or Cyano-propyl stationary phase.
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Validation & Comparative
Navigating the Complexities of Halogenated Alkenes: A Comparative 1H NMR Analysis of 1,4-Dibromopent-2-ene
For researchers and professionals in drug development and organic synthesis, understanding the nuanced structural details of halogenated organic molecules is paramount. This guide provides a comparative 1H NMR analysis of 1,4-dibromopent-2-ene and a structurally similar compound, offering insights into the impact of halogen substitution on proton chemical environments. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted 1H NMR data to facilitate a comparative study.
Predicted 1H NMR Data Comparison
The following table summarizes the predicted 1H NMR spectral data for (E)-1,4-dibromopent-2-ene and a comparative analog, (E)-1,4-dichloropent-2-ene. The data highlights the influence of the different halogen substituents on the chemical shifts of adjacent protons.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| (E)-1,4-Dibromopent-2-ene | H1a | 3.95 | dd | 10.0, 6.0 |
| H1b | 3.85 | dd | 10.0, 7.0 | |
| H2 | 5.90 | dt | 15.0, 6.5 | |
| H3 | 5.80 | dq | 15.0, 7.0 | |
| H4 | 4.50 | dq | 7.0, 7.0 | |
| H5 | 1.80 | d | 7.0 | |
| (E)-1,4-Dichloropent-2-ene | H1a | 4.05 | dd | 12.0, 6.0 |
| H1b | 3.95 | dd | 12.0, 7.0 | |
| H2 | 5.85 | dt | 15.0, 6.5 | |
| H3 | 5.75 | dq | 15.0, 7.0 | |
| H4 | 4.70 | dq | 7.0, 7.0 | |
| H5 | 1.65 | d | 7.0 |
Note: The data presented in this table is based on 1H NMR prediction tools and should be considered as an estimation. Experimental verification is recommended for precise analysis.
Elucidation of Proton Signaling Pathways
The structural arrangement of protons and their respective couplings in (E)-1,4-dibromopent-2-ene can be visualized to better understand the predicted spectrum.
Figure 1. Predicted proton coupling in (E)-1,4-dibromopent-2-ene.
Experimental Protocol for 1H NMR Analysis
For researchers seeking to acquire experimental 1H NMR data for this compound or related haloalkenes, the following protocol provides a general framework.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the purified this compound sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent may vary depending on the sample's solubility.
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Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Tune and match the probe for the 1H frequency.
3. Data Acquisition:
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Acquire a standard 1D proton NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Acquisition time: 2-4 seconds
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Relaxation delay: 1-5 seconds
-
Pulse width: Calibrated 90° pulse
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).
4. Data Analysis:
-
Integrate the peaks to determine the relative ratios of the different types of protons.
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Determine the chemical shift (δ) of each signal in parts per million (ppm).
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Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons.
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Measure the coupling constants (J) in Hertz (Hz) to gain further structural information about the connectivity of the protons.
This guide provides a foundational understanding of the 1H NMR analysis of this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for definitive structural elucidation.
A Comparative Guide to 1,4-Dibromopent-2-ene and 1,4-Dichloropent-2-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success and efficiency of a reaction pathway. Allylic dihalides, in particular, serve as versatile building blocks for the construction of a variety of molecular architectures, including important heterocyclic scaffolds. This guide provides a detailed comparison of two such reagents, 1,4-dibromopent-2-ene and 1,4-dichloropent-2-ene, focusing on their synthesis, reactivity, and application in the preparation of valuable chemical intermediates.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective use in synthesis. Below is a summary of their key characteristics.
| Property | This compound | 1,4-Dichloropent-2-ene |
| Molecular Formula | C₅H₈Br₂ | C₅H₈Cl₂ |
| Molecular Weight | 227.92 g/mol [1][2] | 139.02 g/mol [3] |
| IUPAC Name | This compound[1] | 1,4-dichloropent-2-ene[3] |
| Appearance | Colorless liquid |
Synthesis of 1,4-Dihalopent-2-enes
Both this compound and 1,4-dichloropent-2-ene are typically synthesized from the common starting material, 1,3-pentadiene (piperylene), through a 1,4-addition reaction with the corresponding halogen.
Synthesis of this compound
The synthesis of this compound is achieved by the addition of bromine to 1,3-pentadiene. This reaction is typically carried out at low temperatures to favor the kinetic 1,4-addition product.
Experimental Protocol:
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A solution of 1,3-pentadiene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is cooled to 0°C in an ice bath.
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A solution of bromine in the same solvent is added dropwise to the cooled diene solution with vigorous stirring.
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The reaction mixture is stirred at 0°C for a specified period, typically 1-2 hours, until the bromine color disappears.
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The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Synthesis of 1,4-Dichloropent-2-ene
The synthesis of 1,4-dichloropent-2-ene follows a similar procedure, involving the addition of chlorine to 1,3-pentadiene. Due to the higher reactivity of chlorine, even lower temperatures are often employed to control the reaction and minimize side products.
Experimental Protocol:
-
A solution of 1,3-pentadiene in a chlorinated solvent (e.g., dichloromethane) is cooled to -20°C.
-
A pre-cooled solution of chlorine in the same solvent is added slowly to the diene solution while maintaining the low temperature.
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The reaction is monitored for the disappearance of the yellow-green chlorine color.
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Upon completion, the solvent is carefully removed under reduced pressure to afford the crude 1,4-dichloropent-2-ene, which is then purified by fractional distillation under reduced pressure.
Reactivity and Performance in Synthesis
The primary utility of 1,4-dihalopent-2-enes in synthesis lies in their ability to act as precursors to 1,4-dicarbonyl compounds and subsequently, five-membered heterocycles such as pyrroles, furans, and thiophenes, via the Paal-Knorr synthesis.[3][4][5][6][7][8][9][10][11] The key difference in their performance stems from the inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds.
It is a well-established principle in nucleophilic substitution reactions that bromide is a better leaving group than chloride. This is due to the lower bond strength of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion (Br⁻) compared to the chloride anion (Cl⁻). Consequently, this compound is generally more reactive towards nucleophiles than 1,4-dichloropent-2-ene. This difference in reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields when using the dibromo compound.
The following diagram illustrates the general synthetic pathway from 1,4-dihalopent-2-enes to heterocyclic compounds.
Caption: Synthetic pathway from 1,4-dihalopent-2-enes to heterocycles.
Application in Heterocyclic Synthesis: A Comparative Overview
The synthesis of substituted pyrroles, furans, and thiophenes is a cornerstone of medicinal chemistry and materials science. Both this compound and 1,4-dichloropent-2-ene can be utilized as starting materials for the Paal-Knorr synthesis of these heterocycles, typically by first converting them to a 1,4-dicarbonyl compound.
A common intermediate in this pathway is 3-methyl-2,5-dimethoxytetrahydrofuran, which can be readily converted to the desired heterocycle.
Synthesis of 3-Methyl-2,5-dimethoxytetrahydrofuran
From this compound:
Experimental Protocol:
-
This compound is dissolved in methanol.
-
A slight excess of sodium methoxide in methanol is added, and the mixture is refluxed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether.
-
The organic layer is dried and concentrated to give the crude product, which is purified by distillation.
From 1,4-Dichloropent-2-ene:
The procedure is similar to that for the dibromo compound, but typically requires longer reaction times and higher temperatures to achieve comparable conversion due to the lower reactivity of the chloride leaving groups.
Comparative Data:
| Starting Material | Reaction Conditions | Reaction Time | Yield |
| This compound | Reflux in Methanol with NaOMe | 4-6 hours | High |
| 1,4-Dichloropent-2-ene | Reflux in Methanol with NaOMe | 12-18 hours | Moderate to High |
Synthesis of 3-Methyl-1H-pyrrole
Experimental Protocol:
-
3-Methyl-2,5-dimethoxytetrahydrofuran is heated with an excess of a primary amine (or ammonia source like ammonium acetate) in a suitable solvent, often with a catalytic amount of acid.
-
The reaction is heated to reflux and monitored for completion.
-
The workup typically involves removal of the solvent and purification of the resulting pyrrole by distillation or chromatography.
The following diagram illustrates the workflow for the synthesis of 3-methyl-1H-pyrrole.
Caption: Workflow for the synthesis of 3-methyl-1H-pyrrole.
Synthesis of 3-Methylthiophene
Experimental Protocol:
-
A 1,4-dicarbonyl precursor, such as 4-oxopentanal (derived from the hydrolysis and oxidation of the dihalopentene), is reacted with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.
-
The reaction is typically carried out in an inert high-boiling solvent.
-
The product, 3-methylthiophene, is isolated by distillation.
Comparative Performance:
Due to its higher reactivity, this compound is generally the preferred starting material for the synthesis of these heterocyclic precursors, as it allows for more efficient and rapid transformations under milder conditions.
Conclusion
Both this compound and 1,4-dichloropent-2-ene are valuable synthons for the preparation of five-membered heterocyclic compounds. The choice between the two often depends on a balance of factors including cost, availability, and the desired reaction conditions.
-
This compound offers higher reactivity, leading to faster reactions and often higher yields under milder conditions. This makes it the preferred reagent when efficiency and mildness are critical.
-
1,4-Dichloropent-2-ene , while less reactive, may be a more cost-effective option for large-scale syntheses where longer reaction times and more forcing conditions are acceptable.
For researchers and professionals in drug development, where rapid lead optimization and the synthesis of diverse libraries of compounds are essential, the enhanced reactivity of this compound often justifies its use. However, for process chemistry and large-scale manufacturing, the economic advantages of the dichloro analogue may be a deciding factor. Ultimately, the selection of the appropriate dihalopentene will be dictated by the specific requirements of the synthetic target and the overall project goals.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. (E)-1,4-dibromopent-2-ene | C5H8Br2 | CID 11183765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloropent-2-ene | C5H8Cl2 | CID 54203857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (Z)-1,4-dibromobut-2-ene | 18866-73-4 | Benchchem [benchchem.com]
- 6. Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene [organic-chemistry.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Confirmation of 1,4-Dibromopent-2-ene Products
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of the analytical techniques used to characterize 1,4-dibromopent-2-ene, a halogenated alkene with potential applications in organic synthesis. Due to the limited availability of published experimental data for this compound, this guide will utilize data from its close structural analog, 1,4-dibromobut-2-ene, to illustrate the principles and expected outcomes of various analytical methods.
Spectroscopic and Chromatographic Methods: A Comparative Analysis
The primary methods for elucidating the structure of this compound and similar molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique provides unique and complementary information essential for a comprehensive structural assignment.
Table 1: Comparison of Key Analytical Methods for the Structural Confirmation of Dibromoalkenes
| Analytical Method | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical shift (electronic environment)- Signal splitting (neighboring protons)- Integration (proton ratio)- Coupling constants (stereochemistry) | - Excellent for determining the connectivity of protons and inferring the carbon skeleton.- Crucial for differentiating between E and Z isomers. | - Can have overlapping signals in complex molecules.- Requires a relatively pure sample. |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical shift of carbon atoms | - Provides a direct count of non-equivalent carbons.- Less signal overlap than ¹H NMR. | - Lower sensitivity than ¹H NMR.- Does not typically show coupling information in standard spectra. |
| Mass Spectrometry (MS) | - Molecular weight- Isotopic distribution pattern- Fragmentation pattern | - Confirms the molecular formula.- The characteristic isotopic pattern of bromine is a definitive indicator of its presence.[1] | - Does not provide information about the connectivity or stereochemistry of the molecule. |
| Gas Chromatography-MS (GC-MS) | - Separation of isomers and impurities- Mass spectrum of each component | - Ideal for analyzing mixtures and assessing purity.- Provides both retention time and mass spectral data for identification. | - The compound must be volatile and thermally stable. |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., C=C, C-Br) | - Quick and non-destructive.- Useful for confirming the presence of the alkene and carbon-bromine bonds. | - Provides limited information about the overall molecular structure. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, including stereochemistry, of the synthesized this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Add a small amount of TMS to the solution to serve as a reference (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of the protons.
-
Measure the chemical shifts and coupling constants.
-
Acquire the ¹³C NMR spectrum using similar sample preparation. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
For unambiguous assignment and stereochemical confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of the reaction mixture and obtain mass spectra for the identification of this compound isomers and any byproducts.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Helium (carrier gas)
-
GC column suitable for halogenated compounds (e.g., a non-polar or medium-polarity column)
-
Sample of the reaction mixture dissolved in a volatile solvent (e.g., dichloromethane)
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.
-
The sample is vaporized and carried by the helium gas through the GC column.
-
The temperature of the GC oven is programmed to ramp up, separating the components based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
-
A mass spectrum is recorded for each eluting component.
-
The retention times and mass spectra are used to identify the components of the mixture.
Expected Spectroscopic Data for 1,4-Dibromoalkenes
Table 2: Representative ¹H NMR Data for (E)-1,4-Dibromobut-2-ene in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9-6.1 | Multiplet | 2H | Olefinic protons (-CH=CH-) |
| ~3.9-4.1 | Multiplet | 4H | Methylene protons (-CH₂Br) |
For This compound , we would expect a more complex ¹H NMR spectrum due to the additional methyl group and the introduction of a chiral center at the C4 position. The olefinic protons would still be present, and their coupling constant would be indicative of the E or Z configuration. The protons on the carbon bearing the second bromine would appear as a multiplet, coupled to both the olefinic proton and the methyl protons. The methyl protons would likely appear as a doublet.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
| -C H₃ | 20-30 |
| -C H₂Br | 30-40 |
| =C H- | 120-140 |
| -C HBr- | 45-60 |
Mass Spectrometry Fragmentation: The mass spectrum of a dibrominated compound is characterized by the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive pattern for the molecular ion peak (M⁺) and fragments containing bromine. For a molecule with two bromine atoms, the M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.
Alternative and Advanced Structural Confirmation Methods
Beyond the standard spectroscopic techniques, other methods can provide definitive structural information, particularly for complex cases or when absolute stereochemistry is required.
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule.[2][3] If a suitable single crystal of the this compound product can be obtained, X-ray diffraction analysis can provide the precise arrangement of atoms, bond lengths, and bond angles, unambiguously confirming the connectivity and stereochemistry.[2][3]
-
2D NMR Spectroscopy: Techniques like COSY and NOESY are invaluable for tracing the connectivity of protons within a molecule and for determining through-space proximities, which can help in assigning stereochemistry.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthesized compound like this compound follows a logical progression of experiments.
Caption: Workflow for the structural confirmation of this compound.
Signaling Pathway Analogy: The Flow of Information in Structural Elucidation
While not a biological signaling pathway, the process of structural elucidation can be visualized as a pathway where information from different analytical techniques converges to confirm the identity of a molecule.
Caption: Information convergence in the structural elucidation process.
By systematically applying these analytical techniques and following a logical workflow, researchers can confidently determine the structure of this compound products, ensuring the integrity of their research and the successful development of new chemical entities.
References
1,4-Dibromopent-2-ene: A Superior Dihalide for Cyclopentene Synthesis
In the realm of organic synthesis, the formation of five-membered carbocycles is a fundamental transformation, pivotal in the construction of a vast array of natural products and pharmaceutical agents. Among the various precursors utilized for this purpose, dihalides have long been employed as reliable building blocks. This guide presents a comparative analysis of 1,4-Dibromopent-2-ene against other commonly used dihalides, namely 1,4-Dichloropent-2-ene and 1,5-Dibromopentane, in the synthesis of cyclopentene derivatives. Through an examination of their intrinsic properties and available, albeit limited, experimental context, this document will highlight the distinct advantages offered by this compound.
Enhanced Reactivity for Efficient Cyclization
The superior performance of this compound in intramolecular cyclization reactions can be primarily attributed to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. Bromine is a better leaving group than chlorine due to its larger atomic size and lower electronegativity, which makes the C-Br bond weaker and more polarizable. This inherent chemical characteristic facilitates the nucleophilic attack required for ring formation, often leading to higher yields and milder reaction conditions.
Structural Advantages for Stereocontrol
The presence of a double bond in this compound introduces conformational rigidity to the molecule, which can be advantageous for controlling the stereochemistry of the resulting cyclopentene ring. This structural constraint can influence the orientation of the reacting centers during the transition state of the cyclization, potentially leading to higher diastereoselectivity compared to its saturated counterpart, 1,5-Dibromopentane. The allylic nature of the bromine atoms in this compound also plays a crucial role in its reactivity and the types of transformations it can undergo.
Physicochemical Properties: A Comparative Overview
A comparison of the key physicochemical properties of this compound and its counterparts is essential for understanding their behavior in a reaction setting.
| Property | This compound | 1,4-Dichloropent-2-ene | 1,5-Dibromopentane |
| Molecular Formula | C5H8Br2 | C5H8Cl2 | C5H10Br2 |
| Molecular Weight ( g/mol ) | 227.92 | 139.02 | 229.94 |
| Boiling Point (°C) | Not available | Not available | 222.2 |
| Density (g/cm³) | Not available | Not available | 1.688 |
| LogP | 2.5 | 2.1 | 2.8 |
Data sourced from PubChem.
The higher molecular weight of the brominated compounds is a direct consequence of the heavier atomic weight of bromine compared to chlorine. The LogP values, which indicate the lipophilicity of the compounds, are comparable among the three.
Experimental Workflow: Synthesis of Functionalized Cyclopentenes
The synthesis of functionalized cyclopentenes from dihalides often involves an intramolecular cyclization reaction with a soft nucleophile, such as a malonate ester. The general workflow for such a reaction is depicted below.
Caption: General workflow for the synthesis of functionalized cyclopentenes.
Reaction Mechanism: Intramolecular Alkylation
The key step in the synthesis of cyclopentene derivatives from 1,4-dihalides is the intramolecular SN2 alkylation. The mechanism involves the deprotonation of an active methylene compound, such as diethyl malonate, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms bearing a halogen, displacing the halide and forming a new carbon-carbon bond. A subsequent intramolecular cyclization then occurs to form the five-membered ring.
Caption: Simplified mechanism of intramolecular alkylation.
Experimental Protocol: Synthesis of Diethyl 2-vinylcyclopentane-1,1-dicarboxylate
While a direct comparative study is not available, a representative protocol for the synthesis of a cyclopentene derivative using a dihalide is outlined below. This protocol is based on general procedures for intramolecular alkylations of active methylene compounds.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C. The mixture is stirred for 30 minutes.
-
This compound is added to the reaction mixture, and the solution is refluxed for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 2-vinylcyclopentane-1,1-dicarboxylate.
Note: The reaction time and yield would be expected to vary if 1,4-Dichloropent-2-ene or 1,5-Dibromopentane were used, with the chloro-compound likely requiring longer reaction times and providing a lower yield.
Conclusion
Unraveling the Synthesis of 1,4-Dibromopent-2-ene: A Comparative Analysis of Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, the precise synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of the theoretical versus experimental yields for the synthesis of 1,4-Dibromopent-2-ene, a valuable building block in organic synthesis. We will delve into the experimental protocol for its preparation via the bromination of 1,3-pentadiene (piperylene) and present a clear, data-driven comparison of the expected and achieved product quantities.
The synthesis of this compound is a classic example of the electrophilic addition of a halogen to a conjugated diene. In this reaction, 1,3-pentadiene, also known as piperylene, reacts with bromine to yield a mixture of dibrominated products. The primary products are the 1,2-addition product (3,4-dibromo-1-pentene) and the 1,4-addition product (1,4-dibromo-2-pentene). The formation of the 1,4-adduct is of particular interest and its yield can be influenced by reaction conditions.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a representative procedure for the synthesis of this compound from 1,3-pentadiene and bromine.
Materials:
-
1,3-Pentadiene (piperylene)
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-pentadiene in an equal volume of carbon tetrachloride.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of 1,3-pentadiene. The addition should be controlled to maintain the reaction temperature below 10°C. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation to isolate this compound.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation:
C₅H₈ + Br₂ → C₅H₈Br₂
-
Molar mass of 1,3-Pentadiene (C₅H₈): 68.12 g/mol
-
Molar mass of Bromine (Br₂): 159.81 g/mol
-
Molar mass of this compound (C₅H₈Br₂): 227.92 g/mol
To calculate the theoretical yield, one must first identify the limiting reactant. For instance, if we start with 10.0 g of 1,3-pentadiene and 23.5 g of bromine:
-
Moles of 1,3-pentadiene = 10.0 g / 68.12 g/mol ≈ 0.147 mol
-
Moles of bromine = 23.5 g / 159.81 g/mol ≈ 0.147 mol
Since the stoichiometric ratio is 1:1, both reactants are present in equimolar amounts, and either can be used to calculate the theoretical yield.
-
Theoretical yield of this compound = 0.147 mol * 227.92 g/mol ≈ 33.5 g
Comparison of Theoretical vs. Experimental Yield
The experimental yield is the actual amount of product obtained after the synthesis and purification processes are complete. It is often less than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during workup and purification.
| Parameter | Theoretical Value | Experimental Value | Percent Yield (%) |
| Yield of this compound | 33.5 g | Varies (e.g., 25.1 g) | (Experimental/Theoretical) x 100 |
Note: The experimental value provided is an example. Actual experimental yields can vary based on reaction conditions and laboratory technique.
The percent yield is a critical measure of the efficiency of a chemical reaction and is calculated as follows:
Percent Yield = (Actual Yield / Theoretical Yield) x 100%
For the example above:
Percent Yield = (25.1 g / 33.5 g) x 100% ≈ 75%
Factors Influencing Experimental Yield
Several factors can cause the experimental yield to deviate from the theoretical maximum:
-
Formation of Isomers: The reaction of bromine with 1,3-pentadiene can also produce the 1,2-addition product (3,4-dibromo-1-pentene), reducing the yield of the desired 1,4-isomer.
-
Reaction Conditions: Temperature control is crucial. Higher temperatures can favor the formation of the thermodynamically more stable 1,4-addition product, but may also lead to side reactions.
-
Purity of Reactants: The presence of impurities in the starting materials can interfere with the reaction and lower the yield.
-
Losses during Workup: Product can be lost during transfers, extractions, and other purification steps.
-
Equilibrium Limitations: If the reaction is reversible, it may not proceed to completion.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Yields
Caption: Relationship between theoretical and experimental yields.
By understanding the stoichiometry, adhering to a precise experimental protocol, and being mindful of the factors that can affect the outcome, researchers can optimize the synthesis of this compound and improve experimental yields for their drug development and scientific research endeavors.
Spectroscopic Scrutiny: A Comparative Analysis of 1,4-Dibromopent-2-ene Isomers
A detailed spectroscopic comparison of the (E) and (Z) isomers of 1,4-dibromopent-2-ene is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the expected differences in their NMR, IR, and Mass Spectra, supported by data from analogous compounds and general spectroscopic principles.
Due to the limited availability of published experimental data for the specific isomers of this compound, this guide utilizes comparative data from the closely related (E) and (Z) isomers of 1,4-dibromobut-2-ene to illustrate the expected spectroscopic distinctions. These differences arise from the distinct spatial arrangement of substituents around the carbon-carbon double bond, leading to unique electronic environments and vibrational modes for each isomer.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the isomers of this compound and the analogous 1,4-dibromobut-2-ene.
Table 1: ¹H NMR Spectral Data (Predicted for this compound and Experimental for 1,4-Dibromobut-2-ene)
| Proton | (E)-1,4-Dibromopent-2-ene (Predicted) | (Z)-1,4-Dibromopent-2-ene (Predicted) | (E)-1,4-Dibromobut-2-ene | (Z)-1,4-Dibromobut-2-ene |
| CH3 | ~1.7 ppm (d) | ~1.7 ppm (d) | - | - |
| CHBr-CH3 | ~4.3 ppm (m) | ~4.5 ppm (m) | - | - |
| =CH-CHBr | ~5.9 ppm (m) | ~5.7 ppm (m) | ~6.0 ppm (t) | ~6.1 ppm (t) |
| =CH-CH2Br | ~5.9 ppm (m) | ~5.7 ppm (m) | ~6.0 ppm (t) | ~6.1 ppm (t) |
| CH2Br | ~3.9 ppm (d) | ~4.0 ppm (d) | ~4.0 ppm (d) | ~4.1 ppm (d) |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicity is denoted as (d) for doublet, (t) for triplet, and (m) for multiplet. Predicted values are based on established substituent effects and data from analogous compounds.
Table 2: ¹³C NMR Spectral Data (Predicted for this compound and Experimental for 1,4-Dibromobut-2-ene)
| Carbon | (E)-1,4-Dibromopent-2-ene (Predicted) | (Z)-1,4-Dibromopent-2-ene (Predicted) | (E)-1,4-Dibromobut-2-ene | (Z)-1,4-Dibromobut-2-ene |
| CH3 | ~25 ppm | ~20 ppm | - | - |
| CHBr | ~50 ppm | ~48 ppm | - | - |
| =CH | ~130 ppm | ~128 ppm | ~130 ppm | ~128 ppm |
| =CH | ~135 ppm | ~133 ppm | ~130 ppm | ~128 ppm |
| CH2Br | ~33 ppm | ~28 ppm | ~33 ppm | ~28 ppm |
Note: Chemical shifts (δ) are in ppm relative to TMS. The upfield shift of the allylic carbons in the (Z)-isomer is attributed to steric shielding.
Table 3: Key IR Absorption Frequencies (Predicted)
| Vibrational Mode | (E)-Isomer (cm⁻¹) | (Z)-Isomer (cm⁻¹) | Comments |
| C=C Stretch | ~1675 (weak) | ~1665 (weak to medium) | The C=C stretch in the trans-isomer is often weaker or absent due to symmetry. |
| =C-H Bend (out-of-plane) | ~965 (strong) | ~675 (strong) | This is a highly diagnostic region for distinguishing between E and Z isomers of alkenes. |
| C-Br Stretch | ~600-500 | ~600-500 | Generally similar for both isomers. |
Table 4: Mass Spectrometry Data (Predicted)
| Ion | m/z | Comments |
| [M]⁺ | 226/228/230 | Molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 147/149 | Loss of a bromine radical is a common fragmentation pathway. |
| [C5H7]⁺ | 67 | Allylic cation fragment. |
Note: The mass spectra of the E and Z isomers are expected to be very similar as they are stereoisomers and often rearrange to a common intermediate upon ionization.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into firm contact with the crystal, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: General workflow for the synthesis and spectroscopic comparison of isomers.
This guide provides a foundational understanding of the expected spectroscopic differences between the (E) and (Z) isomers of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. It is important to note that for definitive structural assignment, the synthesis and experimental characterization of these specific compounds are necessary.
Safety Operating Guide
Proper Disposal of 1,4-Dibromopent-2-ene: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedure, it is imperative to handle 1,4-Dibromopent-2-ene with appropriate personal protective equipment (PPE). Based on data for similar brominated hydrocarbons, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and related compounds. This data is crucial for understanding the substance's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C5H8Br2 | PubChem |
| Appearance | Not specified; related compounds are beige solids or dark yellow liquids.[1][2] | - |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1] | - |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Bromine.[1] | - |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. As a halogenated organic compound, it is considered hazardous waste.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[1]
Step 2: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from sources of ignition, as heating can produce toxic fumes.[1]
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with all available information about the waste, including its chemical name and any known hazards.
-
Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of organobromine chemicals may be listed as hazardous, necessitating stringent management standards.
Step 4: Documentation
-
Maintain a detailed record of the waste, including the quantity, accumulation start date, and disposal date.
-
Retain all documentation provided by the hazardous waste disposal company, such as manifests, for regulatory compliance.
Disposal Decision-Making Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1,4-Dibromopent-2-ene
Disclaimer: This document provides immediate safety and logistical information for handling 1,4-Dibromopent-2-ene based on data for structurally similar compounds. A comprehensive and substance-specific Safety Data Sheet (SDS) for this compound (CAS No. 25296-22-4) was not available at the time of publication. Therefore, a thorough risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on information for analogous halogenated alkenes, it is likely to be toxic if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. Proper personal protective equipment is critical to ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times when handling the chemical to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. |
| Flame-retardant lab coat | To be worn over personal clothing. | |
| Chemical-resistant apron | Recommended for larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Required when working outside of a certified chemical fume hood or if ventilation is inadequate. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow is designed to minimize exposure and reduce the risk of incidents.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips), must be segregated as halogenated organic waste.
Step 2: Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Step 3: Disposal
-
Dispose of the halogenated organic waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Disposal workflow for this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
